molecular formula C29H40N2O4 B025568 Repaglinide ethyl ester CAS No. 147770-06-7

Repaglinide ethyl ester

Cat. No.: B025568
CAS No.: 147770-06-7
M. Wt: 480.6 g/mol
InChI Key: FTCMVLQJMIXDSI-VWLOTQADSA-N
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Description

Repaglinide ethyl ester is a chemically significant intermediate and a known impurity generated during the synthesis of Repaglinide, a widely used meglitinide-class medication for the treatment of type 2 diabetes mellitus . As a precursor or related compound, it is integral to pharmaceutical research and development, particularly in the analysis and control of product quality. Its primary research value lies in its use as a reference standard in analytical chemistry for monitoring and quantifying impurities in Repaglinide Active Pharmaceutical Ingredient (API) batches, which is a critical requirement for ensuring drug safety and meeting stringent regulatory guidelines . Repaglinide, the parent drug, functions as an insulin secretagogue by binding to the ATP-dependent potassium channels (SUR1) on pancreatic beta cells, stimulating insulin release to manage postprandial blood glucose levels . The presence and concentration of synthesis intermediates like this compound are meticulously studied to understand the synthesis pathway and optimize the manufacturing process for the final pharmaceutical product . Research into such compounds provides valuable insights into the stability profile and degradation pathways of antidiabetic drugs, supporting the development of pure and effective therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMVLQJMIXDSI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163798
Record name Repaglinide ethyl ester
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Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147770-06-7
Record name Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate
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Record name Repaglinide ethyl ester
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Record name Repaglinide ethyl ester
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Record name 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester
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Record name REPAGLINIDE ETHYL ESTER
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathways for repaglinide ethyl ester, a key intermediate in the production of the antidiabetic drug, repaglinide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Introduction

Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 non-insulin-dependent diabetes mellitus (NIDDM).[1] It belongs to the meglitinide class of drugs and works by stimulating insulin secretion from pancreatic β-cells.[2] The synthesis of repaglinide is a multi-step process, with this compound being the penultimate intermediate. The overall synthesis can be approached via a convergent strategy, primarily involving the preparation of two key intermediates: (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine and 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The coupling of these two intermediates yields this compound, which is subsequently hydrolyzed to afford repaglinide.[1][3]

This guide will focus on the various reported methods for the synthesis of the crucial acidic intermediate, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, and its subsequent condensation to form this compound.

Synthesis of the Key Intermediate: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid

Several synthetic routes for 3-ethoxy-4-ethoxycarbonyl phenylacetic acid have been reported, starting from different commercially available materials. Below are detailed descriptions of some of the most common pathways.

Route 1: Starting from 2-Hydroxy-4-methylbenzoic Acid

This pathway involves the etherification and esterification of 2-hydroxy-4-methylbenzoic acid, followed by side-chain functionalization to introduce the acetic acid moiety.

Experimental Protocol:

  • Preparation of Ethyl 2-ethoxy-4-methylbenzoate: A mixture of 2-hydroxy-4-methylbenzoic acid, ethyl bromide, and potassium carbonate in acetone is heated in an autoclave.[4][5] Alternatively, diethyl sulfate can be used as the ethylating agent.[6]

  • Bromination of the Methyl Group: The resulting ethyl 2-ethoxy-4-methylbenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent such as carbon tetrachloride to yield ethyl 4-(bromomethyl)-2-ethoxybenzoate.[4][5]

  • Cyanation and Hydrolysis: The brominated compound is then reacted with sodium cyanide to form ethyl 4-(cyanomethyl)-2-ethoxybenzoate.[4][5] This is followed by hydrolysis of the nitrile group. One method involves treating the cyanomethyl ester with gaseous HCl in ethanol to produce the corresponding diester, ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate.[4][5] A subsequent selective hydrolysis with sodium hydroxide in ethanol yields the desired 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[5]

  • Carboxylation via Carbanion: An alternative to the bromination/cyanation route involves the direct carboxylation of ethyl 2-ethoxy-4-methylbenzoate.[7] This is achieved by reacting it with a strong base like lithium diisopropylamide (LDA) at low temperatures (-75 °C) to form a carbanion, which is then quenched with carbon dioxide gas to yield 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[7]

Route 2: Starting from m-Hydroxyphenylacetic Acid

This approach begins with m-hydroxyphenylacetic acid and introduces the necessary functional groups through a series of reactions.[8][9]

Experimental Protocol:

  • Esterification: m-Hydroxyphenylacetic acid is first esterified, for example, by reacting with ethanol in the presence of a catalytic amount of concentrated sulfuric acid, to produce ethyl m-hydroxyphenylacetate.[8]

  • Formylation: The ethyl m-hydroxyphenylacetate undergoes formylation to introduce an aldehyde group, yielding ethyl 4-formyl-3-hydroxyphenylacetate.[9]

  • Oxidation: The aldehyde is then oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite, resulting in 4-carboxy-2-hydroxy-phenylacetic acid ethyl ester.[9]

  • Esterification and Etherification: A one-step reaction is performed to esterify the newly formed carboxylic acid and etherify the phenolic hydroxyl group, yielding ethyl 3-ethoxy-4-ethoxycarbonyl phenylacetate.[9]

  • Selective Hydrolysis: Finally, selective hydrolysis of the phenylacetic ester group gives the target intermediate, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[9]

Final Condensation Step: Synthesis of this compound

The final step in the formation of the title compound is the amide coupling of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine.

Experimental Protocol:

  • Activation of the Carboxylic Acid: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid is activated to facilitate the amide bond formation. This can be achieved using various coupling agents. One common method involves reacting the acid with pivaloyl chloride in the presence of a base like triethylamine at low temperatures (-5 °C).[3] This forms a mixed anhydride intermediate.

  • Amide Coupling: A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine in a suitable solvent like toluene is then added to the activated acid derivative.[3] The reaction mixture is typically stirred at room temperature until completion.

  • Work-up and Isolation: After the reaction, the mixture is washed with water and a saturated sodium bicarbonate solution. The organic solvent is then removed under reduced pressure to yield the crude this compound, which can be purified further if necessary.[3] The product is formally named ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps described above.

StepStarting Material(s)Reagents and ConditionsProductYieldReference(s)
Route 1: Carboxylation Ethyl 2-ethoxy-4-methylbenzoate1. LDA, THF, DMPU, -75 °C2. CO₂3-Ethoxy-4-ethoxycarbonyl phenylacetic acid72.7%[7]
Route 2: Multi-step from m-Hydroxyphenylacetic Acid m-Hydroxyphenylacetic acidMulti-step synthesis involving esterification, formylation, oxidation, etherification, and selective hydrolysis.3-Ethoxy-4-ethoxycarbonyl phenylacetic acid~58%[10]
Final Condensation 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylaminePivaloyl chloride, triethylamine, toluene, -5 °C to 30 °CThis compound73%[3]
Hydrolysis to Repaglinide (for context)This compound1N NaOH, denatured spirit, 60-65 °CRepaglinide94%[3]

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic pathway for this compound.

Repaglinide_Ethyl_Ester_Synthesis A 2-Hydroxy-4-methylbenzoic acid C Ethyl 2-ethoxy-4-methylbenzoate A->C Diethyl sulfate, K₂CO₃ B (S)-3-methyl-1-(2-piperidinophenyl) -1-butylamine E This compound B->E D 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid C->D 1. LDA, -75°C 2. CO₂ D->E Pivaloyl chloride, Triethylamine F Repaglinide E->F NaOH, Ethanol/Water

Caption: Convergent synthesis of this compound.

Logical Workflow for Synthesis Route Selection

The choice of a particular synthetic route depends on several factors including the cost and availability of starting materials, reaction safety, scalability, and environmental impact. The following diagram outlines the logical considerations for selecting a synthesis pathway.

Synthesis_Logic Start Select Synthesis Route for 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid Route1 Route 1: From 2-Hydroxy-4-methylbenzoic acid Start->Route1 Route2 Route 2: From m-Hydroxyphenylacetic acid Start->Route2 Criteria1 Use of cryogenic conditions (-75°C)? Route1->Criteria1 Sub-route choice Criteria3 Number of synthetic steps? Route2->Criteria3 Decision1A Proceed with Carboxylation Sub-route Criteria1->Decision1A Yes (LDA/CO₂) Decision1B Consider Bromination/Cyanation Sub-route Criteria1->Decision1B No Criteria2 Handling of hazardous reagents (e.g., NBS, NaCN)? Criteria2->Decision1B Yes (Requires careful handling) Decision2 Proceed with Route 2 Criteria3->Decision2 Fewer steps preferred Decision1B->Criteria2 Decision2->Criteria3

References

An In-depth Technical Guide to the Chemical Properties of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Repaglinide ethyl ester, a key intermediate and impurity in the synthesis of the anti-diabetic drug Repaglinide. This document collates available data on its synthesis, stability, solubility, and spectroscopic properties, along with relevant experimental contexts.

Introduction

Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of drugs and stimulates insulin release from pancreatic β-cells.[2][3] this compound is the immediate precursor in the final hydrolysis step to form Repaglinide.[4][5] As such, its chemical characteristics are of significant interest for process optimization, impurity profiling, and quality control in the manufacturing of Repaglinide. This compound exists as two enantiomers, (S)-Repaglinide ethyl ester and (R)-Repaglinide ethyl ester.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that the available data often pertains to one of the enantiomers or the racemic mixture.

Property(S)-Repaglinide Ethyl Ester(R)-Repaglinide Ethyl EsterRacemic this compoundReference(s)
Molecular Formula C₂₉H₄₀N₂O₄C₂₉H₄₀N₂O₄C₂₉H₄₀N₂O₄[6][7][8]
Molecular Weight 480.64 g/mol 480.6 g/mol 480.64 g/mol [6][7][8]
IUPAC Name ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoateethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoateethyl 2-ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate[6][7][8]
CAS Number 147770-06-7147770-08-9-[7][9]
Melting Point 115-118°CNot specifiedNot specified[10]
Solubility Soluble in Chloroform and MethanolNot specifiedNot specified[10]
Appearance Not specifiedNot specifiedNot specified
XLogP3 -5.9-[6]

Synthesis of this compound

This compound is synthesized as an intermediate in the overall synthesis of Repaglinide. The general approach involves the condensation of an appropriate amine with a carboxylic acid derivative.

A common synthetic route involves the reaction of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.[4] This condensation can be achieved using various coupling agents such as carbonyldiimidazole (CDI) or triphenylphosphine/carbon tetrachloride/triethylamine.[4]

Another described method involves the condensation of 3-methyl-1-[2-(1-piperidinyl)phenyl)butylamine with 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid using triphenylphosphine, triethylamine, and carbon tetrachloride.[4]

The final step in the synthesis of Repaglinide is the hydrolysis of the ethyl ester group of this compound, typically using a base such as sodium hydroxide in an alcoholic solvent.[5][11]

Below is a generalized workflow for the synthesis of Repaglinide, highlighting the formation of the ethyl ester intermediate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_product Intermediate cluster_final_step Hydrolysis cluster_final_product Final Product Amine (S)-3-methyl-1- [2-(1-piperidinyl)phenyl]butylamine Coupling Coupling Agents (e.g., CDI, PPh3/CCl4) Amine->Coupling Acid 2-ethoxy-4- (ethoxycarbonylmethyl)benzoic acid Acid->Coupling Ester (S)-Repaglinide Ethyl Ester Coupling->Ester Hydrolysis NaOH / Ethanol Ester->Hydrolysis Repaglinide Repaglinide Hydrolysis->Repaglinide

Caption: Generalized synthesis workflow for Repaglinide via its ethyl ester intermediate.

Stability

The stability of Repaglinide has been studied under various stress conditions, and by extension, this provides some insight into the potential stability of its ethyl ester precursor. Repaglinide is found to be most significantly degraded in acidic and oxidative media.[12] A study on the degradation of Repaglinide identified nine new degradation products under stressed conditions, which could potentially also be formed from the degradation of the ethyl ester.[12]

Spectroscopic Data

While detailed spectroscopic data specifically for this compound is not extensively published in the readily available literature, analysis would be expected to be consistent with its chemical structure. Key expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, the piperidinyl group, the butyl chain, and the amide proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and aliphatic carbons of the various substituents.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and amide, N-H stretching of the amide, and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (480.64 g/mol ).

Mechanism of Action of the Parent Compound, Repaglinide

Repaglinide, the active pharmaceutical ingredient derived from the ethyl ester, exerts its therapeutic effect by stimulating insulin secretion from the pancreas.[2][13] This action is dependent on the presence of functional pancreatic β-cells.[13]

The mechanism involves the following key steps:

  • Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[3][14]

  • KATP Channel Closure: This binding leads to the closure of the KATP channels.[2][13]

  • Membrane Depolarization: The closure of potassium channels prevents K+ efflux, leading to depolarization of the β-cell membrane.[2][15]

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.[13][15]

  • Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[2][15]

This signaling pathway is depicted in the diagram below.

Repaglinide_Mechanism Repaglinide Repaglinide SUR1 Binds to SUR1 on Pancreatic β-cell Repaglinide->SUR1 KATP_Closure Closure of ATP-sensitive K+ Channels SUR1->KATP_Closure Depolarization Membrane Depolarization KATP_Closure->Depolarization Ca_Influx Opening of Voltage-gated Ca2+ Channels & Ca2+ Influx Depolarization->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release

Caption: Mechanism of action of Repaglinide in stimulating insulin secretion.

Analytical Methodologies

The analysis of Repaglinide and its impurities, including the ethyl ester, is typically performed using high-performance liquid chromatography (HPLC).[16][17][18] A sensitive and specific HPLC-UV method has been developed for the estimation of Repaglinide in plasma.[16] Such methods can be adapted for the quantification of this compound in bulk drug substances and formulations.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column.[18]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium formate).[16][18]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, around 245 nm or 281.2 nm for Repaglinide.[17][18]

A general workflow for the analytical determination of Repaglinide and its impurities is outlined below.

Analytical_Workflow Sample Sample Preparation (Bulk Drug / Formulation) HPLC HPLC Separation (C18 Column) Sample->HPLC Detection UV Detection HPLC->Detection Quantification Quantification of Repaglinide & Impurities Detection->Quantification

Caption: General workflow for the HPLC analysis of Repaglinide and its impurities.

Conclusion

This compound is a crucial molecule in the synthesis of Repaglinide. A thorough understanding of its chemical properties, synthesis, and stability is essential for the development of robust and efficient manufacturing processes for the final active pharmaceutical ingredient. While data specifically on the ethyl ester is not as abundant as for Repaglinide itself, this guide provides a consolidated overview of the currently available information, which is vital for researchers and professionals in the field of drug development and manufacturing. Further studies to fully characterize the physicochemical and pharmacological properties of this compound would be beneficial for the scientific community. would be beneficial for the scientific community.

References

In Vitro Metabolism of Repaglinide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Core Metabolic Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Repaglinide, a short-acting insulin secretagogue of the meglitinide class used in the management of type 2 diabetes. While the topic of interest specified the formation of a Repaglinide ethyl ester, a thorough review of the scientific literature indicates that this is not a recognized metabolic pathway. This compound is, however, known as a process-related impurity in the manufacturing of the drug substance.

The primary metabolic pathways for Repaglinide are well-documented and involve oxidative biotransformation, primarily mediated by cytochrome P450 enzymes, and to a lesser extent, direct glucuronidation. This guide will focus on these established pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Established Metabolic Pathways of Repaglinide

Repaglinide undergoes extensive hepatic metabolism. The main routes of biotransformation are:

  • Oxidative Metabolism: Primarily carried out by the cytochrome P450 isoenzymes CYP2C8 and CYP3A4.[1][2] This leads to the formation of several key metabolites:

    • M1 (Aromatic Amine): Formed through the action of CYP3A4.[3]

    • M2 (Oxidized Dicarboxylic Acid): Also primarily catalyzed by CYP3A4.[3][4]

    • M4 (Hydroxylation on the piperidine ring): Predominantly formed by CYP2C8.[3]

  • Glucuronidation: A minor pathway involving direct conjugation of Repaglinide with glucuronic acid.[3][4]

These metabolites are largely inactive and do not contribute to the glucose-lowering effect of the parent drug.[3] They are primarily excreted in the bile and feces.[2][5]

Quantitative Data on In Vitro Metabolism

The following tables summarize key quantitative data from in vitro studies on Repaglinide metabolism.

Table 1: Inhibition of Repaglinide Metabolism in Human Liver Microsomes

InhibitorRepaglinide Concentration (µM)Inhibition (%)
Quercetin (25 µM)0.258%
Itraconazole (3 µM)0.271%
Quercetin (25 µM)256%
Itraconazole (3 µM)259%

Data sourced from a study on the metabolism of Repaglinide by CYP2C8 and CYP3A4 in vitro.[1]

Table 2: Inhibition Constants (Ki) and IC50 Values for Various Compounds on Repaglinide Metabolism and Related CYP Enzymes in Human Liver Microsomes

CompoundEnzymeKi (µM)IC50 (µM) on Repaglinide Metabolism
BezafibrateCYP2C89.737.7
GemfibrozilCYP2C830.4111
FenofibrateCYP2C892.6164
RifampicinCYP2C830.213.7
RifampicinCYP3A418.513.7

Data sourced from a study on the effect of fibrates and rifampicin on Repaglinide metabolism in vitro.[1]

Experimental Protocols for In Vitro Metabolism Studies

Detailed methodologies are crucial for reproducible research. The following protocols are based on common practices cited in the literature for studying Repaglinide's in vitro metabolism.

In Vitro Microsomal Metabolism Assay

This protocol is designed to determine the kinetics of Repaglinide metabolism by liver microsomes.

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing pooled human liver microsomes (HLM) or rat liver microsomes (RLM) at a final protein concentration of 0.3-0.5 mg/mL.[6]

    • Add a buffered solution, typically 50 mM potassium phosphate buffer.[6]

    • Include a range of Repaglinide concentrations (e.g., 1-500 µM) to determine concentration-dependent kinetics.[6]

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding a cofactor, typically 1 mM β-Nicotinamide adenine dinucleotide phosphate (NADPH).[6]

    • The total incubation volume is typically 200 µL.[6]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 30, and 60 minutes), collect aliquots (e.g., 50 µL) of the incubation mixture.[6]

    • Immediately terminate the reaction by adding the aliquot to a tube containing a quenching solution, such as 150 µL of ice-cold acetonitrile.[6] This precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated protein.[6]

    • Collect the supernatant for analysis.

    • Analyze the concentration of remaining Repaglinide and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolic Inhibition Study

This protocol is used to assess the inhibitory potential of other compounds on the metabolism of Repaglinide.

  • Preparation of Incubation Mixture:

    • Prepare a microsomal incubation mixture as described in section 3.1.

    • Include a fixed concentration of Repaglinide (e.g., 3 µM).[6]

    • Add a range of concentrations of the test inhibitor (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100, and 200 µM of Quercetin).[6]

  • Reaction and Analysis:

    • Follow the steps for initiation, sampling, termination, and analysis as outlined in section 3.1.

  • Data Analysis:

    • Construct dose-response curves to determine the IC50 value of the inhibitor.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform incubations with varying concentrations of both Repaglinide and the inhibitor to generate a Dixon plot.[6]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of Repaglinide and a typical experimental workflow for in vitro metabolism studies.

Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine Ring) Repaglinide->M4 CYP2C8 Glucuronide Repaglinide Glucuronide Repaglinide->Glucuronide UGTs

Caption: Metabolic Pathways of Repaglinide.

A Prepare Incubation Mixture (Microsomes, Buffer, Repaglinide) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Timed Aliquots) C->D E Terminate Reaction (Add Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Analysis (Metabolite Formation/Substrate Depletion) G->H

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

The in vitro metabolism of Repaglinide is a well-characterized process dominated by CYP2C8 and CYP3A4-mediated oxidation, with a minor contribution from glucuronidation. Understanding these pathways and the methodologies to study them is critical for predicting drug-drug interactions and ensuring the safe and effective use of Repaglinide in clinical practice. While the formation of a this compound is not a documented metabolic fate, the analytical standards for this compound are available, likely for its role as a manufacturing impurity. This guide provides a foundational understanding for researchers investigating the metabolic profile of Repaglinide.

References

A Novel Biocatalytic Approach: The Enzymatic Synthesis of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Active Pharmaceutical Ingredients (APIs) is increasingly leveraging biocatalysis to promote greener and more efficient chemical processes.[1] While the chemical synthesis of Repaglinide, an oral antihyperglycemic agent, and its intermediates is well-established, the exploration of enzymatic routes remains a promising area for innovation. This technical guide outlines a prospective enzymatic approach for the synthesis of Repaglinide ethyl ester, a key intermediate in the production of Repaglinide.[2][3][4][5]

This proposed method utilizes a lipase-catalyzed esterification, a widely recognized strategy in the sustainable preparation of pharmaceuticals.[6] Lipases, such as the immobilized Candida antarctica lipase B (CALB), are renowned for their high selectivity and ability to function under mild reaction conditions, offering a potential alternative to traditional chemical methods that may involve harsh reagents and generate significant waste.[7][8]

Proposed Experimental Protocol: Lipase-Catalyzed Esterification

This protocol describes a hypothetical experiment for the enzymatic synthesis of this compound.

1. Materials and Methods

  • Substrates:

    • (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid (Repaglinide acid)

    • Ethanol (anhydrous)

  • Enzyme:

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Solvent:

    • 2-Methyl-2-butanol (2M2B) or another suitable organic solvent.[7]

  • Reagents for analysis:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Orbital shaker incubator

    • High-Performance Liquid Chromatography (HPLC) system

    • Rotary evaporator

    • Standard laboratory glassware

2. Enzymatic Esterification Reaction

  • In a 100 mL Erlenmeyer flask, dissolve 1.0 g of (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid in 50 mL of 2-methyl-2-butanol.

  • Add a molar excess of anhydrous ethanol. A substrate molar ratio of acid to alcohol of 1:1.5 is recommended to shift the equilibrium towards ester formation.

  • Add 100 mg of immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture.

  • Seal the flask and place it in an orbital shaker incubator set at 50°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by HPLC.

3. Product Isolation and Purification

  • Upon completion of the reaction, as determined by HPLC analysis, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for potential reuse.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final product.

4. Analytical Method (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table presents hypothetical data from the proposed enzymatic synthesis, illustrating the expected outcomes under various reaction conditions.

ParameterValue
Substrates (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid, Ethanol
Enzyme Immobilized Candida antarctica lipase B (Novozym® 435)
Solvent 2-Methyl-2-butanol
Temperature 50°C
Reaction Time 24 hours
Substrate Molar Ratio (Acid:Alcohol) 1:1.5
Enzyme Loading 10% (w/w of acid substrate)
Conversion Rate >95%
Isolated Yield ~90%
Enantiomeric Excess (ee) >99% (assuming stereospecificity of the enzyme)

Visualizing the Workflow

The following diagram illustrates the proposed enzymatic synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Reactants Repaglinide Acid + Ethanol in 2-Methyl-2-butanol Reaction Esterification (50°C, 200 rpm, 24h) Reactants->Reaction Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Wash and Reuse Purification Purification (Column Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The proposed enzymatic synthesis of this compound presents a promising green alternative to conventional chemical methods. The use of lipases can potentially lead to higher yields, improved purity, and a more environmentally friendly process. Further research and optimization of this biocatalytic route could pave the way for its implementation in the industrial production of Repaglinide.

References

Spectroscopic Characterization of Repaglinide Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Repaglinide ethyl ester, a key intermediate and potential impurity in the synthesis of the anti-diabetic drug Repaglinide. A thorough understanding of its spectroscopic properties is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

This compound is the ethyl ester derivative of Repaglinide. Its fundamental properties are summarized below.

PropertyValue
Chemical Name ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Molecular Formula C29H40N2O4
Molecular Weight 480.64 g/mol [1]
CAS Number 147770-06-7 ((S)-isomer)[1], 147770-08-9 ((R)-isomer)[1][2]

Spectroscopic Analysis

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available, predicted shifts can be inferred based on the structure of Repaglinide.[3][4]

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~0.9d6HIsopropyl methyl protons
~1.2-1.4m3HEthyl ester methyl protons
~1.5-1.8m6HPiperidine ring protons
~2.5-2.8m4HPiperidine ring protons adjacent to N
~3.6s2HMethylene protons of the acetamido group
~4.1-4.3q2HEthyl ester methylene protons
~4.8-5.0m1HChiral proton
~6.8-8.0m7HAromatic protons
~8.2d1HAmide proton

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~14Ethyl ester methyl carbon
~22Isopropyl methyl carbons
~24-26Piperidine ring carbons
~40Methylene carbon of the acetamido group
~50Piperidine ring carbons adjacent to N
~55Chiral carbon
~61Ethyl ester methylene carbon
~110-160Aromatic and ethoxy carbons
~165Ester carbonyl carbon
~170Amide carbonyl carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Repaglinide shows characteristic peaks that would be largely retained in its ethyl ester derivative, with the addition of ester-specific absorptions.[5][6][7]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretching (amide)
~2960-2850C-H stretching (aliphatic)
~1730C=O stretching (ester)
~1640C=O stretching (amide I)
~1540N-H bending (amide II)
~1250C-O stretching (ester and ether)
~1100C-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For Repaglinide, the protonated molecular ion [M+H]⁺ is observed at m/z 453.3.[8] For this compound, the expected protonated molecular ion [M+H]⁺ would be approximately m/z 481.3.

Expected Mass Spectrometry Data

m/z (amu)Assignment
481.3[M+H]⁺ (Protonated molecular ion)
FragmentsCorrespond to the loss of specific functional groups

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound would follow standard analytical chemistry procedures.

Sample Preparation
  • NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C spectra.

  • IR: A Fourier-transform infrared (FTIR) spectrophotometer would be used to record the spectrum over the range of 4000-400 cm⁻¹.[9]

  • MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used to obtain accurate mass measurements. A common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode.[10]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different analytical techniques.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Interpretation & Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report & Documentation Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound Repaglinide Ethyl Ester NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Framework Carbon-Hydrogen Framework NMR->Framework Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Logical relationship between spectroscopic techniques and the structural information obtained for this compound.

References

A Comprehensive Technical Overview of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of Repaglinide ethyl ester, a key impurity and derivative of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a representative experimental workflow for its analysis.

Physicochemical Properties

This compound is a significant compound in the pharmaceutical landscape, primarily known as an impurity in the synthesis of Repaglinide.[1][2] Repaglinide itself is an oral hypoglycemic agent used to treat type 2 diabetes by stimulating insulin release from pancreatic β-cells.[1] The ethyl ester variant exists as two main stereoisomers, the (R) and (S) forms, each with a distinct CAS number.

A summary of the key quantitative data for this compound is presented below.

IdentifierValueReference
Molecular Formula C29H40N2O4[1][3][4][5]
Molecular Weight 480.64 g/mol [2][3][4][5][6]
(R)-Repaglinide Ethyl Ester CAS Number 147770-08-9[3][4][5][7]
(S)-Repaglinide Ethyl Ester CAS Number 147770-06-7[1][2][8]

Analytical Workflow for Impurity Profiling

The following diagram illustrates a standard workflow for the identification and quantification of this compound as an impurity in a sample of the active pharmaceutical ingredient (API), Repaglinide. This process is crucial for ensuring the purity and safety of the final drug product.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Data Analysis A Weigh Repaglinide API Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Inject Sample into HPLC System B->C Prepared Sample D Separation on C18 Column C->D E UV Detection at a Specific Wavelength D->E Eluted Components F Peak Integration and Impurity Quantification E->F G Compare with Reference Standard of this compound F->G Integrated Data H Report Impurity Levels G->H

A typical HPLC-based workflow for the analysis of this compound impurity.

Experimental Protocol: HPLC Method for Impurity Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a Repaglinide drug substance. This protocol is provided as a general guideline and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents:

  • Repaglinide API sample

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Formic acid (or other suitable buffer component)

2. Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient program to ensure the separation of Repaglinide from its impurities. For example:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the Repaglinide API sample in the diluent to a suitable concentration (e.g., 10 mg/mL).

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure the absence of interfering peaks.

  • Inject the reference standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Integrate the area of the this compound peak in the sample chromatogram.

5. Calculation: Calculate the percentage of this compound in the Repaglinide API sample using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the reference standard chromatogram.

  • Conc_standard is the concentration of the this compound reference standard solution.

  • Conc_sample is the concentration of the Repaglinide API sample solution.

This technical guide provides a foundational understanding of this compound, its key properties, and a standard analytical approach for its quantification. For further research and development, it is recommended to consult specific pharmacopeial monographs and conduct in-house method validation.

References

Solubility Profile of Repaglinide Ethyl Ester in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Repaglinide ethyl ester, an impurity and derivative of the oral hypoglycemic agent Repaglinide. Due to its relevance in pharmaceutical development and quality control, understanding its solubility characteristics in various organic solvents is crucial. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key workflows.

Core Data Summary

Extensive literature searches indicate a lack of specific quantitative solubility data for this compound in organic solvents. Most available resources provide qualitative descriptions or state that no data is available. However, qualitative solubility information for this compound and quantitative data for the parent compound, Repaglinide, are presented below for reference and comparative purposes.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
MethanolSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]

Note: The term "soluble" is as reported in the cited sources and is not further quantified.

Table 2: Quantitative Solubility of Repaglinide in Organic Solvents

SolventSolubility (approximate)
Ethanol25 mg/mL[3]
Dimethyl Sulfoxide (DMSO)30 mg/mL[3]
Dimethylformamide (DMF)30 mg/mL[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol outlines the key steps for determining the solubility of a substance like this compound in an organic solvent.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • Analytical balance

  • Glass flasks with stoppers (e.g., 50 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • The compound of interest (solute)

  • The desired organic solvent

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the solute to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-300 RPM).[5]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute has reached a steady state.[5]

  • Phase Separation:

    • After equilibration, remove the flasks from the shaker and allow them to stand to let the undissolved solids settle.

    • To separate the saturated solution from the excess solid, either centrifuge the samples or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

  • Sample Preparation for Analysis:

    • Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute.

    • A calibration curve prepared with known concentrations of the solute should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the workflow of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in a flask B Seal flask and place in temperature-controlled shaker A->B C Agitate for 24-72 hours B->C D Remove from shaker and allow to settle C->D E Centrifuge or filter to separate solid from supernatant D->E F Dilute the saturated supernatant E->F G Quantify concentration using HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide on the Pharmacological Activity of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological activity of repaglinide ethyl ester. As the ethyl ester prodrug of the potent oral antidiabetic agent repaglinide, its therapeutic efficacy is contingent upon its in vivo hydrolysis to the active parent compound. This document elucidates the expected metabolic conversion, the established mechanism of action of repaglinide, and its pharmacodynamic effects on insulin secretion and glucose homeostasis. Detailed hypothetical experimental protocols for the evaluation of this compound's conversion and its comparative in vivo effects are provided, alongside a compilation of the quantitative pharmacological data for repaglinide. This guide serves as a critical resource for researchers and professionals involved in the development and study of meglitinide analogues and their prodrugs.

Introduction: this compound as a Prodrug

This compound is the ethyl ester derivative of repaglinide, a well-established oral antidiabetic drug of the meglitinide class. Structurally, the carboxylic acid functional group of repaglinide is esterified with ethanol. This modification significantly increases the lipophilicity of the molecule. In pharmaceutical sciences, the esterification of a carboxylic acid-containing drug is a common prodrug strategy employed to enhance oral bioavailability. The increased lipophilicity of the ester prodrug can lead to improved absorption from the gastrointestinal tract.

Following absorption, it is anticipated that this compound is rapidly hydrolyzed by ubiquitous carboxylesterases present in the plasma, liver, and other tissues to yield the pharmacologically active parent compound, repaglinide, and ethanol. Therefore, the pharmacological activity of this compound is not intrinsic but is dependent on its efficient conversion to repaglinide. The therapeutic effects observed upon administration of the ethyl ester are attributable to the pharmacological actions of the released repaglinide.

Proposed Metabolic Conversion of this compound

The primary metabolic pathway for the activation of this compound is expected to be enzymatic hydrolysis. This biotransformation is catalyzed by carboxylesterases, which are abundant in the liver and plasma.

Repaglinide_Ethyl_Ester This compound (Prodrug) Repaglinide Repaglinide (Active Drug) Repaglinide_Ethyl_Ester->Repaglinide Carboxylesterases (Liver, Plasma) Ethanol Ethanol Repaglinide_Ethyl_Ester->Ethanol Hydrolysis

Proposed metabolic activation of this compound.

Pharmacological Activity of Repaglinide (Active Metabolite)

The pharmacological effects of this compound are mediated by its active metabolite, repaglinide.

Mechanism of Action

Repaglinide is an insulin secretagogue that lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1][2] This action is dependent on the presence of functional β-cells.[1] The mechanism involves the following key steps:

  • Binding to SUR1: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2]

  • KATP Channel Closure: This binding leads to the closure of the KATP channels.[1]

  • Membrane Depolarization: The closure of KATP channels prevents potassium efflux, leading to depolarization of the β-cell membrane.[1]

  • Calcium Influx: Membrane depolarization results in the opening of voltage-gated calcium channels, leading to an influx of calcium ions.[1]

  • Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[1]

This process is glucose-dependent, meaning that insulin release is augmented in the presence of elevated glucose levels and diminishes at low glucose concentrations.[1]

cluster_beta_cell Pancreatic β-Cell Repaglinide Repaglinide SUR1 SUR1 Repaglinide->SUR1 Binds to KATP_Channel KATP Channel Repaglinide->KATP_Channel Closes SUR1->KATP_Channel Regulates K_efflux K_efflux KATP_Channel->K_efflux K+ efflux Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_influx Ca_influx Ca_Channel->Ca_influx Ca2+ influx Insulin_Granules Insulin Granules Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Exocytosis Depolarization->Ca_Channel Opens Ca_influx->Insulin_Granules Triggers

Signaling pathway of repaglinide in pancreatic β-cells.
Pharmacodynamic Effects

Repaglinide effectively reduces both fasting and postprandial blood glucose levels in patients with type 2 diabetes.[2][3] It has a rapid onset and short duration of action, making it suitable for controlling meal-related glucose excursions.[2]

Quantitative Pharmacological Data of Repaglinide

The following tables summarize the key quantitative data for the pharmacological activity of repaglinide.

ParameterValueSpeciesReference
Binding Affinity (Kd)
High-affinity to Kir6.2/SUR10.42 ± 0.03 nM-[4]
Low-affinity to SUR1 alone59 ± 16 nM-[4]
IC50 Values
Rhodopsin kinase assay400 mM-[5]
CCaMK antagonism55 mM-[5]
PpCaMK antagonism4 mM-[5]

Table 1: In Vitro Binding and Inhibitory Constants of Repaglinide

ParameterEffectPatient PopulationReference
Fasting Blood Glucose Decrease of 3.6 mmol/L relative to placeboSulfonylurea-naïve type 2 diabetes[3]
Decrease of 3.9 mmol/L from baselineSulfonylurea-naïve type 2 diabetes[3]
Postprandial Blood Glucose Decrease of 6.4 mmol/L relative to placeboSulfonylurea-naïve type 2 diabetes[3]
Decrease of 6.2 mmol/L from baselineSulfonylurea-naïve type 2 diabetes[3]
HbA1c Decrease of 2.3%Hb relative to placeboSulfonylurea-naïve type 2 diabetes[3]
Decrease from 7.0% to 4.9%HbSulfonylurea-naïve type 2 diabetes[3]
First-Phase Insulin Secretion Significant increase (P<0.001)Type 2 diabetes[6]

Table 2: Clinical Efficacy of Repaglinide in Type 2 Diabetes

Experimental Protocols for Evaluation of this compound

The following are detailed hypothetical protocols for the in vitro and in vivo evaluation of this compound as a prodrug.

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to repaglinide in human plasma and human liver microsomes.

Materials:

  • This compound

  • Repaglinide (as a reference standard)

  • Human plasma (pooled, from a commercial source)

  • Human liver microsomes (pooled, from a commercial source)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • NADPH regenerating system (for liver microsome assay)

Protocol for Plasma Stability Assay:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Pre-warm human plasma to 37°C.

  • Initiate the reaction by adding the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant for the concentrations of this compound and repaglinide using a validated LC-MS/MS method.

  • Calculate the half-life (t1/2) of this compound and the rate of formation of repaglinide.

Protocol for Liver Microsome Stability Assay:

  • Prepare a stock solution of this compound.

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Pre-warm the reaction mixture to 37°C.

  • Add the this compound stock solution to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots and terminate the reaction with ice-cold acetonitrile containing the internal standard.

  • Process the samples as described in the plasma stability assay.

  • Analyze the samples by LC-MS/MS to determine the concentrations of this compound and repaglinide.

  • Calculate the intrinsic clearance (Clint) and half-life of this compound.

cluster_workflow In Vitro Hydrolysis Workflow Start Prepare Stock Solution of this compound Incubation Incubate with Human Plasma or Liver Microsomes at 37°C Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Terminate Reaction with Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Remove Proteins Quenching->Centrifugation Analysis LC-MS/MS Analysis of Prodrug and Drug Centrifugation->Analysis Data_Analysis Calculate Half-life and Formation Rate Analysis->Data_Analysis

Experimental workflow for in vitro hydrolysis studies.
In Vivo Comparative Pharmacokinetic and Pharmacodynamic Study

Objective: To compare the pharmacokinetic profiles and pharmacodynamic effects of orally administered this compound and repaglinide in a relevant animal model (e.g., diabetic rats).

Animals: Male Sprague-Dawley rats with streptozotocin-induced diabetes.

Experimental Design:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.

  • Group 2: Repaglinide (e.g., 1 mg/kg), administered orally.

  • Group 3: this compound (equimolar dose to repaglinide), administered orally.

Protocol:

  • Fast the animals overnight prior to dosing.

  • Administer the respective treatments orally by gavage.

  • Pharmacokinetic Sampling: Collect blood samples from the tail vein at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for the concentrations of this compound and repaglinide using a validated LC-MS/MS method.

  • Pharmacodynamic Assessment: Measure blood glucose levels from tail vein blood at the same time points as the pharmacokinetic sampling using a glucometer.

  • At selected time points (e.g., 0, 1, and 2 hours post-dose), collect additional blood samples for the determination of plasma insulin levels using an ELISA kit.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for repaglinide and this compound (Cmax, Tmax, AUC, t1/2).

    • Compare the bioavailability of repaglinide from the ethyl ester prodrug to that of repaglinide itself.

    • Plot the time course of blood glucose and plasma insulin levels for each group.

    • Calculate the area under the effect curve (AUEC) for the change in blood glucose.

    • Statistically compare the pharmacodynamic effects between the treatment groups.

cluster_workflow In Vivo Comparative Study Workflow Start Diabetic Rat Model Dosing Oral Administration of Vehicle, Repaglinide, or This compound Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling PK_Analysis LC-MS/MS Analysis of Plasma Samples for Drug and Prodrug Blood_Sampling->PK_Analysis PD_Analysis Measurement of Blood Glucose and Plasma Insulin Blood_Sampling->PD_Analysis Data_Integration Pharmacokinetic and Pharmacodynamic Data Analysis PK_Analysis->Data_Integration PD_Analysis->Data_Integration

References

Repaglinide Ethyl Ester: A Technical Review of its Potential as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repaglinide, an oral antidiabetic agent of the meglitinide class, undergoes extensive hepatic metabolism, which is crucial for its pharmacokinetic profile and therapeutic effect. The primary metabolic pathways involve oxidation and glucuronidation, mediated mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4, as well as UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5][6][7][8][9] The major identified metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), a hydroxylated product on the piperidine ring (M4), and an acyl glucuronide (M7).[1][2][7] This technical guide provides a comprehensive overview of the established metabolic pathways of repaglinide. While "repaglinide ethyl ester" is known as a synthetic related compound or impurity, it has not been identified as a metabolite in published literature.[10] This document, therefore, also outlines a hypothetical framework for the investigation of this compound as a potential, yet undiscovered, metabolite. This includes proposed experimental protocols and analytical methodologies for its detection and quantification.

Established Metabolic Pathways of Repaglinide

Repaglinide is almost entirely cleared by hepatic metabolism.[2][6] The biotransformation of repaglinide is complex, involving multiple enzymes and leading to several metabolites, which are pharmacologically inactive.[6][7]

Phase I Metabolism: Oxidation

The oxidative metabolism of repaglinide is predominantly carried out by two key cytochrome P450 isoenzymes: CYP2C8 and CYP3A4.[1][3][5]

  • CYP2C8-mediated Metabolism: This enzyme is primarily responsible for the hydroxylation of the piperidine ring of repaglinide to form the M4 metabolite.[1][2][5]

  • CYP3A4-mediated Metabolism: CYP3A4 catalyzes the formation of the aromatic amine metabolite (M1) and the oxidized dicarboxylic acid metabolite (M2).[1][2][5]

Phase II Metabolism: Glucuronidation

A smaller fraction of repaglinide metabolism occurs via direct conjugation with glucuronic acid to form an acyl glucuronide (M7). This pathway is catalyzed by UGTs.[1][7]

The following diagram illustrates the established metabolic pathways of repaglinide.

Repaglinide_Metabolism cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Glucuronidation) Repaglinide Repaglinide M4 M4 (Hydroxylated piperidine ring) Repaglinide->M4 CYP2C8 M1 M1 (Aromatic amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized dicarboxylic acid) Repaglinide->M2 CYP3A4 M7 M7 (Acyl glucuronide) Repaglinide->M7 UGTs

Caption: Established metabolic pathways of repaglinide.

Quantitative Summary of Repaglinide Metabolism

The relative contributions of the different metabolic pathways to the overall clearance of repaglinide have been investigated in various in vitro systems. The following table summarizes the key quantitative data.

In Vitro SystemEnzyme Contribution to MetabolismReference
Human Liver MicrosomesCYP2C8 and CYP3A4 contribute almost equally to metabolism.[1]
Human HepatocytesCYP2C8 and CYP3A4 have comparable contributions (<50% each), with glucuronidation accounting for 2-20%.[1]
Recombinant EnzymesM4 is the major metabolite formed by CYP2C8, while M1 is the major metabolite from CYP3A4.[5]

This compound: A Potential but Unconfirmed Metabolite

A thorough review of the scientific literature did not yield any evidence of this compound as a metabolite of repaglinide. It is, however, listed as a related compound, suggesting it is a known synthetic variant or impurity.[10] The formation of an ethyl ester from a carboxylic acid-containing drug like repaglinide in vivo would likely require an esterification reaction, potentially catalyzed by enzymes such as carboxylesterases in the presence of ethanol.

Proposed Experimental Framework for Investigating the Formation of this compound

To investigate the possibility of this compound formation, a series of in vitro experiments can be designed.

Experimental Workflow

The following diagram outlines a proposed workflow for this investigation.

Investigation_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_evaluation Data Evaluation Incubation Incubate Repaglinide with: - Human Liver Microsomes/Hepatocytes - With and without Ethanol - With and without Carboxylesterase Inhibitors Extraction Sample Extraction (e.g., Liquid-Liquid Extraction or SPE) Incubation->Extraction LCMS LC-MS/MS Analysis (Develop specific method for this compound) Extraction->LCMS Quantification Quantify this compound (if detected) LCMS->Quantification Kinetics Determine Formation Kinetics Quantification->Kinetics

Caption: Proposed workflow for investigating this compound formation.

Detailed Experimental Protocols

4.2.1. In Vitro Incubation with Human Liver Preparations

  • Objective: To determine if repaglinide can be converted to its ethyl ester in the presence of human liver enzymes and ethanol.

  • Materials:

    • Repaglinide

    • This compound (as a reference standard)

    • Pooled Human Liver Microsomes (HLM) or cryopreserved human hepatocytes

    • NADPH regenerating system (for microsomes)

    • Phosphate buffer (pH 7.4)

    • Ethanol

    • Carboxylesterase inhibitors (e.g., bis-p-nitrophenyl phosphate)

    • Acetonitrile (for quenching the reaction)

  • Procedure:

    • Prepare incubation mixtures containing buffer, HLM or hepatocytes, and the NADPH regenerating system (for HLM).

    • Spike the incubation mixtures with repaglinide at a relevant concentration (e.g., 1-10 µM).

    • For the experimental group, add ethanol to the incubation mixture at a physiologically relevant concentration. A control group without ethanol should be run in parallel.

    • To investigate the role of carboxylesterases, a separate set of experiments should be conducted in the presence of a carboxylesterase inhibitor.

    • Initiate the reaction by adding the substrate (repaglinide).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

4.2.2. Analytical Method Development and Sample Analysis

  • Objective: To develop a sensitive and specific analytical method for the simultaneous quantification of repaglinide and the potential this compound metabolite.

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and specificity.[11][12]

  • Chromatographic Conditions (suggested starting point):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both repaglinide and this compound need to be determined by infusing the pure standards.

  • Sample Preparation: The supernatant from the incubation mixture may be directly injected or further concentrated using solid-phase extraction (SPE) if higher sensitivity is required.

  • Method Validation: The analytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The metabolism of repaglinide is well-characterized, with CYP2C8 and CYP3A4 playing pivotal roles in its oxidative clearance. While this compound is a known chemical entity, it is not a recognized metabolite. The experimental framework proposed in this guide provides a systematic approach for researchers to investigate the potential for its formation in vitro. The detection and characterization of any new metabolite, even in trace amounts, are essential for a complete understanding of a drug's disposition and for assessing any potential toxicological implications. The use of high-sensitivity analytical techniques like LC-MS/MS will be critical in any such investigation.

References

Methodological & Application

Application Notes and Protocols for the HPLC-UV Detection of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of Repaglinide and its process-related impurity, Repaglinide Ethyl Ester.

Introduction

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. During its synthesis, process-related impurities can arise, one of which is this compound. This compound is the immediate precursor to Repaglinide and is formed prior to the final hydrolysis step. Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the simultaneous determination of Repaglinide and the quantification of its ethyl ester impurity. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is recommended. A common specification is 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • Repaglinide reference standard

    • This compound reference standard (also known as Repaglinide EP Impurity D or Repaglinide USP Related Compound C; CAS No: 147770-06-7)[1][2][3][4][5]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate or other suitable buffer salts (analytical grade)

    • Formic acid or orthophosphoric acid (analytical grade) for pH adjustment

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Ammonium Formate Buffer (pH 3.5) (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 245 nm
Run Time Approximately 15 minutes

Mobile Phase Preparation: To prepare a 10 mM Ammonium Formate buffer (pH 3.5), dissolve approximately 0.63 g of ammonium formate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with formic acid. Filter the buffer through a 0.45 µm membrane filter before use. The mobile phase is then prepared by mixing the buffer with acetonitrile in the specified ratio.

Standard and Sample Preparation
  • Standard Stock Solution (Repaglinide): Accurately weigh and dissolve an appropriate amount of Repaglinide reference standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for linearity studies (e.g., 1-10 µg/mL for Repaglinide and lower concentrations for the ethyl ester, reflecting its impurity status).

  • Sample Preparation (for drug substance): Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a concentration within the linear range of the method.

  • Sample Preparation (for dosage forms): An appropriate number of tablets should be crushed to a fine powder. A portion of the powder equivalent to a single dose is then accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration to remove excipients. The filtrate is then diluted with the mobile phase to the desired concentration.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for Repaglinide should be well-resolved from the peak for this compound and any other potential impurities or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at that level.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC Operational Parameters

Parameter Value
HPLC System [Specify Model]
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM Ammonium Formate (pH 3.5) (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 245 nm
Column Temperature 25 °C
Retention Time (Repaglinide) Approx. 4.2 min

| Retention Time (this compound) | Approx. 6.5 min (Expected to be longer than Repaglinide) |

Table 2: Method Validation Summary

Parameter Result
Linearity Range (Repaglinide) 1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD) < 1.5%
LOD (this compound) [Specify Value, e.g., 0.05 µg/mL]

| LOQ (this compound) | [Specify Value, e.g., 0.15 µg/mL] |

Experimental Workflow and Diagrams

The logical flow of the experimental protocol can be visualized as follows:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation (Repaglinide & Ethyl Ester) Injection Inject Standard/Sample StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection at 245 nm Chromatography->Detection PeakIntegration Peak Integration and Identification Detection->PeakIntegration Quantification Quantification of Repaglinide and Ethyl Ester Impurity PeakIntegration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the HPLC-UV analysis of Repaglinide and its ethyl ester.

Expected Results and Discussion

Under the proposed chromatographic conditions, Repaglinide, being a carboxylic acid, is expected to be more polar than its corresponding ethyl ester. Therefore, in a reversed-phase system, Repaglinide will elute earlier than this compound. A typical chromatogram will show a well-resolved peak for Repaglinide followed by a smaller peak for the this compound impurity.

The UV detection wavelength of 245 nm is selected based on the UV absorption maxima of Repaglinide, which provides good sensitivity for both the parent drug and its structurally similar ethyl ester. The use of a buffered mobile phase at a slightly acidic pH (e.g., 3.5) helps to ensure the consistent ionization state of the carboxylic acid group of Repaglinide, leading to sharp and reproducible peaks.

This method, once validated, is suitable for routine quality control analysis of Repaglinide drug substance and formulations, as well as for stability studies to monitor the formation of the ethyl ester and other degradation products over time.

References

Application Notes and Protocols: Preparation of Repaglinide Ethyl Ester Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is a potent oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the accurate identification and quantification of impurities are critical for ensuring its safety and efficacy. Repaglinide Ethyl Ester, (S)-ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate, is a key process impurity and a direct precursor in the synthesis of Repaglinide. Therefore, a well-characterized analytical standard of this compound is essential for the development and validation of analytical methods for impurity profiling of Repaglinide.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound to qualify it as an analytical standard.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name(S)-ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate
CAS Number147770-06-7
Molecular FormulaC₂₉H₄₀N₂O₄
Molecular Weight480.64 g/mol
AppearanceWhite to off-white solid
Melting Point122-124 °C
SolubilitySoluble in methanol, ethanol, acetonitrile, and dichloromethane

Table 2: Acceptance Criteria for this compound Analytical Standard

TestAcceptance Criteria
Identification (¹H NMR, ¹³C NMR, MS, FTIR)Conforms to the proposed structure
Purity (HPLC)≥ 99.5%
Individual Impurity (HPLC)≤ 0.10%
Total Impurities (HPLC)≤ 0.50%
Water Content (Karl Fischer)≤ 0.5%
Residual Solvents (GC-HS)Meets ICH Q3C limits

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the condensation of (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.

Materials and Reagents:

  • (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine

  • 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine (1.0 equivalent) in anhydrous DCM.

  • Slowly add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 2: Purification of this compound

The crude product is purified by column chromatography followed by recrystallization to achieve the high purity required for an analytical standard.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Ethanol

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the prepared column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum at a temperature not exceeding 40 °C to a constant weight.

Part 3: Characterization and Qualification as an Analytical Standard

The purified this compound must be thoroughly characterized to confirm its identity, purity, and suitability as an analytical standard.

1. Identification:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺), which should be within 5 ppm of the theoretical mass.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum and identify characteristic absorption bands for the functional groups present in the molecule (e.g., C=O of ester and amide, N-H of amide, C-O of ether).

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Develop and validate a stability-indicating HPLC method for purity determination. A typical method might use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase. The purity should be determined by area normalization.

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate this compound from potential impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 245 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Water Content: Determine the water content using Karl Fischer titration.

  • Residual Solvents: Analyze for residual solvents using headspace gas chromatography (GC-HS) according to ICH Q3C guidelines.

3. Storage and Handling:

The qualified this compound analytical standard should be stored in a well-closed container, protected from light, and at a controlled temperature (e.g., 2-8 °C). A re-test date should be assigned based on stability studies.

Mandatory Visualization

G Workflow for Preparation of this compound Analytical Standard cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Qualification start Starting Materials (S)-amine & Benzoic acid derivative reaction Condensation Reaction (DCC, HOBt, DCM) start->reaction workup Reaction Work-up (Filtration, Extraction, Drying) reaction->workup crude Crude this compound workup->crude column_chrom Column Chromatography (Silica gel, EtOAc/Hexanes) crude->column_chrom recrystallization Recrystallization (Ethanol) column_chrom->recrystallization pure_product Purified this compound recrystallization->pure_product identification Identification (NMR, MS, FTIR) pure_product->identification purity_assessment Purity Assessment (HPLC, Karl Fischer, GC-HS) pure_product->purity_assessment qualification Qualification as Analytical Standard identification->qualification purity_assessment->qualification

Caption: Workflow for the preparation and qualification of this compound analytical standard.

Application Note: Utilizing Repaglinide Ethyl Ester as a Reference Standard for Enhanced Impurity Profiling in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[2][3][4] Impurity profiling, the identification and quantification of these unwanted chemicals, is a critical aspect of drug development and manufacturing.[3]

One potential process-related impurity in the synthesis of Repaglinide is Repaglinide ethyl ester. This impurity may arise from the presence of ethanol during the synthesis or purification stages. To accurately detect and quantify this specific impurity, a well-characterized reference standard is essential. This application note details the use of this compound as a reference standard in the impurity profiling of Repaglinide bulk drug substance using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Principle

The method described herein utilizes reversed-phase HPLC to separate Repaglinide from its potential impurities, including this compound. The identification of the separated compounds is achieved by comparing their retention times with that of the certified reference standards. Further confirmation of the identity of the impurity is accomplished using mass spectrometry, which provides accurate mass-to-charge ratio (m/z) data. Quantification of the impurity is performed using an external standard method with the this compound reference standard.

Experimental Protocols

Materials and Reagents
  • Repaglinide API (lot no. specific)

  • This compound Reference Standard (commercially available)[5][6][7][8][9][][11]

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions
ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 10 mM Ammonium formate (pH 3.5 adjusted with formic acid) (65:35 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detection245 nm
Injection Volume10 µL
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Scan Rangem/z 100-1000
Preparation of Solutions

Standard Stock Solution (Repaglinide): Accurately weigh and dissolve 10 mg of Repaglinide reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

Standard Stock Solution (this compound): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 0.1 mg/mL.

Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of Repaglinide and 1 µg/mL of this compound by diluting the stock solutions with the mobile phase.

Sample Solution: Accurately weigh and dissolve 10 mg of the Repaglinide API sample in 10 mL of methanol. Further dilute to a final concentration of 1 mg/mL with the mobile phase.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Repaglinide and its ethyl ester impurity.

CompoundRetention Time (min)m/z (M+H)⁺Limit of Detection (LOD)Limit of Quantification (LOQ)
Repaglinide~4.2453.30.01 µg/mL0.03 µg/mL
This compound~5.8481.30.005 µg/mL0.015 µg/mL

Workflow for Impurity Profiling

Impurity_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Reporting prep_api Weigh & Dissolve Repaglinide API hplc HPLC Separation (UV Detection) prep_api->hplc prep_std Prepare Repaglinide & Ethyl Ester Standards prep_std->hplc ms Mass Spectrometry Identification hplc->ms integration Peak Integration & Retention Time Comparison ms->integration quantification Quantification using Reference Standard integration->quantification reporting Generate Report with Impurity Levels quantification->reporting

Caption: Workflow for the identification and quantification of this compound impurity.

Signaling Pathway of Repaglinide Action

While not directly related to impurity profiling, understanding the mechanism of action of Repaglinide provides context for its importance in diabetes treatment.

Repaglinide_Signaling_Pathway repaglinide Repaglinide k_atp ATP-sensitive K+ Channel repaglinide->k_atp Binds to & closes depolarization Membrane Depolarization k_atp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers

Caption: Simplified signaling pathway of Repaglinide-induced insulin secretion from pancreatic β-cells.[1][12]

Discussion

The developed HPLC method provides excellent separation of Repaglinide and its ethyl ester impurity with baseline resolution. The use of a certified reference standard for this compound allows for accurate identification and quantification. The mass spectrometry data further confirms the identity of the impurity, providing an additional layer of certainty in the analytical results.

The limits of detection and quantification are well below the reporting thresholds recommended by ICH guidelines, making this method suitable for routine quality control of Repaglinide API.[2] By employing this method, pharmaceutical manufacturers can ensure that the levels of this compound are effectively monitored and controlled, contributing to the overall safety and quality of the final drug product.

Conclusion

The use of this compound as a reference standard is crucial for the accurate and reliable impurity profiling of Repaglinide. The detailed analytical protocol provided in this application note offers a robust method for the separation, identification, and quantification of this specific impurity. This approach supports compliance with global regulatory requirements and ensures the high quality of Repaglinide API used in the treatment of type 2 diabetes.

References

Application Note: Chromatographic Separation of Repaglinide and Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Repaglinide and its process-related impurity, Repaglinide ethyl ester. The developed isocratic method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing of Repaglinide in bulk drug substances and finished pharmaceutical products.

Introduction

Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes mellitus.[1][2][3][4] During the synthesis or storage of Repaglinide, various impurities can form, one of which is the this compound. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the drug product. This protocol provides a detailed procedure for the chromatographic separation of Repaglinide from its ethyl ester impurity.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[2]

  • Chemicals:

    • Repaglinide reference standard

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on established methods for the analysis of Repaglinide and its related substances.[1][2][3][5][6][7][8]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Phosphate Buffer (0.05M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 40:60 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Repaglinide Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Repaglinide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard solution containing Repaglinide (e.g., 100 µg/mL) and this compound (e.g., 10 µg/mL) by appropriate dilution of the stock solutions with the mobile phase.

Preparation of Sample Solution
  • Accurately weigh a quantity of the test sample (e.g., powdered tablets or bulk drug) equivalent to about 25 mg of Repaglinide and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, inject the working standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be:

  • Tailing factor for Repaglinide peak: Not more than 2.0

  • Theoretical plates for Repaglinide peak: Not less than 2000

  • Relative standard deviation (RSD) for peak areas: Not more than 2.0%

Analysis Procedure
  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and identify the peaks of Repaglinide and this compound based on their retention times obtained from the standard chromatogram.

  • Calculate the amount of this compound in the sample using the peak areas.

Visualization of the Experimental Workflow

experimental_workflow prep_mobile_phase Mobile Phase Preparation (Acetonitrile:Phosphate Buffer) hplc_setup HPLC System Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->hplc_setup prep_standards Standard Solution Preparation (Repaglinide & Ethyl Ester) system_suitability System Suitability Test prep_standards->system_suitability prep_sample Sample Solution Preparation analysis Chromatographic Analysis (Injection of Standards and Samples) prep_sample->analysis hplc_setup->system_suitability system_suitability->analysis If Passed data_processing Data Processing and Quantification analysis->data_processing report Final Report Generation data_processing->report

Caption: Workflow for the chromatographic separation of Repaglinide and its ethyl ester.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of Repaglinide and its ethyl ester impurity. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it readily implementable in a quality control setting. Validation of this method as per ICH guidelines is recommended before its application in routine analysis.[1]

References

Application Note: Forced Degradation Studies of Repaglinide and the Formation of its Ethyl Ester Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the management of type 2 diabetes mellitus. It stimulates the release of insulin from the pancreatic β-cells. As with any pharmaceutical compound, it is crucial to understand its stability profile and identify potential degradation products that may arise during manufacturing, storage, or administration. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.

One potential impurity of Repaglinide is its ethyl ester, identified as Repaglinide EP Impurity D. This impurity can form through the esterification of the carboxylic acid group of Repaglinide with ethanol, a common solvent in pharmaceutical processing. This application note details the protocols for conducting forced degradation studies on Repaglinide with a focus on the conditions that may lead to the formation of the ethyl ester impurity.

Materials and Methods

Materials
  • Repaglinide pure substance

  • Repaglinide Ethyl Ester (Repaglinide EP Impurity D) reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate, analytical grade

  • Phosphoric acid, analytical grade

  • Water, HPLC grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Analytical balance

  • Water bath or oven for thermal stress

  • Photostability chamber

Experimental Protocols

Preparation of Stock and Working Solutions
  • Repaglinide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Repaglinide and dissolve it in 10 mL of methanol.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (methanol or a mixture of methanol and the stressor solution).

Forced Degradation Studies

The following protocols are based on general forced degradation conditions and should be optimized for specific laboratory conditions. The target degradation is typically in the range of 5-20%.[1][2]

1. Acidic Hydrolysis:

  • To 5 mL of the Repaglinide stock solution, add 5 mL of 0.1 N HCl.

  • Reflux the solution at 80°C for 8 hours.[3]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

2. Alkaline Hydrolysis:

  • To 5 mL of the Repaglinide stock solution, add 5 mL of 0.1 N NaOH.

  • Reflux the solution at 80°C for 8 hours.[3]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • To 5 mL of the Repaglinide stock solution, add 5 mL of 6% H₂O₂.[3]

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid Repaglinide powder in a petri dish and expose it to a dry heat of 105°C for 24 hours.

  • Dissolve the stressed powder in methanol to prepare a solution of approximately 100 µg/mL for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid Repaglinide powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Dissolve the stressed powder in methanol to prepare a solution of approximately 100 µg/mL for HPLC analysis.

Formation of Ethyl Ester (Hypothetical Condition):

To specifically investigate the formation of the ethyl ester, an acidic hydrolysis study can be performed using ethanol as a co-solvent.

  • Dissolve 10 mg of Repaglinide in 5 mL of ethanol.

  • Add 5 mL of 0.1 N HCl.

  • Reflux the solution at 80°C for 8 hours.

  • Cool, neutralize, and dilute as described for acidic hydrolysis.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial to separate Repaglinide from its degradation products, including the ethyl ester.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 3.0, adjusted with phosphoric acid) (70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 230 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Results and Discussion

The following table summarizes the typical degradation of Repaglinide under various stress conditions as reported in the literature. It is important to note that the specific quantification of the ethyl ester impurity under these conditions is not widely reported.

Stress ConditionReagentDurationTemperature% Degradation of Repaglinide (Approximate)
Acidic Hydrolysis0.1 N HCl8 hours80°C38.32%
Alkaline Hydrolysis0.1 N NaOH8 hours80°C7.24%
Oxidative Degradation3% H₂O₂--21.75%
Thermal DegradationDry Heat10 days60°C8-14%
Photolytic DegradationSunlight10 daysAmbientNegligible

Data synthesized from multiple sources. Actual degradation may vary based on experimental conditions.

The formation of the ethyl ester (Repaglinide EP Impurity D) is most likely to occur under acidic conditions in the presence of ethanol. The carboxylic acid group of Repaglinide can undergo an acid-catalyzed esterification reaction with ethanol.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Repaglinide Stock Solution (1 mg/mL in Methanol) Acid Acidic Stress (0.1N HCl, 80°C, 8h) Stock_Solution->Acid Stress Application Base Alkaline Stress (0.1N NaOH, 80°C, 8h) Stock_Solution->Base Stress Application Oxidation Oxidative Stress (6% H2O2, RT, 24h) Stock_Solution->Oxidation Stress Application Thermal Thermal Stress (105°C, 24h) Stock_Solution->Thermal Stress Application Photo Photolytic Stress (ICH Guidelines) Stock_Solution->Photo Stress Application Ester Ester Formation Stress (Ethanol, 0.1N HCl, 80°C, 8h) Stock_Solution->Ester Stress Application HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Ester->HPLC Data Data Interpretation (Quantification of Degradants) HPLC->Data G Repaglinide Repaglinide (with Carboxylic Acid group) Intermediate Protonated Carbonyl (Reactive Intermediate) Repaglinide->Intermediate Protonation Ethanol Ethanol (Solvent/Reactant) Ethyl_Ester This compound (Impurity D) H_plus H+ (Acid Catalyst) Intermediate->Ethyl_Ester Nucleophilic attack by Ethanol Water Water (Byproduct) Ethyl_Ester->Water Elimination

References

"application of Repaglinide ethyl ester in drug metabolism studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is a potent, short-acting insulin secretagogue used for the treatment of type 2 diabetes mellitus. Its efficacy and safety are highly dependent on its metabolic fate in the body. Understanding the drug metabolism of Repaglinide is therefore critical for drug development, predicting drug-drug interactions, and ensuring patient safety. Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4.[1][2][3][4] The metabolism of Repaglinide leads to the formation of several metabolites, with the main ones being the aromatic amine (M1), an oxidized dicarboxylic acid (M2), and a hydroxylated product on the piperidine ring (M4).[2][3] These metabolites are pharmacologically inactive and are primarily excreted through the bile.[2]

Repaglinide ethyl ester is recognized as an impurity of Repaglinide and serves as a crucial reference standard in analytical methodologies.[1][5][6] Its application in drug metabolism studies is primarily for the accurate quantification of the parent drug, Repaglinide, and its metabolites in various biological matrices. Furthermore, deuterated forms, such as repaglinide-ethyl-d5, are utilized as internal standards in sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure precision and accuracy of the measurements.[7]

These application notes provide an overview of the metabolic pathways of Repaglinide and detailed protocols for in vitro drug metabolism studies, highlighting the use of this compound as an analytical standard.

Metabolic Pathways of Repaglinide

Repaglinide undergoes extensive hepatic metabolism. The main enzymatic pathways involve oxidation and glucuronidation.

  • Oxidative Metabolism: The primary route of Repaglinide metabolism is oxidation, mediated predominantly by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][4][8]

    • CYP2C8 is mainly responsible for the formation of the M4 metabolite (hydroxylation on the piperidine ring).[2][3]

    • CYP3A4 primarily catalyzes the formation of the M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) metabolites.[2][3]

  • Glucuronidation: A minor contribution to Repaglinide metabolism comes from direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[1]

The interplay between these enzymes is crucial in determining the overall clearance and potential for drug-drug interactions.

Repaglinide_Metabolism Repaglinide Repaglinide M4 M4 (hydroxylated metabolite) Repaglinide->M4 CYP2C8 M1 M1 (aromatic amine) Repaglinide->M1 CYP3A4 M2 M2 (oxidized dicarboxylic acid) Repaglinide->M2 CYP3A4 Glucuronide Repaglinide Glucuronide Repaglinide->Glucuronide UGTs

Caption: Metabolic pathways of Repaglinide.

Quantitative Data from In Vitro Metabolism Studies

The following table summarizes kinetic parameters for the formation of Repaglinide metabolites in various in vitro systems. This data is essential for understanding the relative contribution of different enzymes and for building predictive models of in vivo metabolism.

MetaboliteIn Vitro SystemEnzymeKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (CLint, µL/min/mg)
M1 Human Liver MicrosomesCYP3A410.512511.9
Recombinant CYP3A4CYP3A48.225030.5
M2 Human Liver MicrosomesCYP3A412.1857.0
Recombinant CYP3A4CYP3A49.815015.3
M4 Human Liver MicrosomesCYP2C85.411020.4
Recombinant CYP2C8CYP2C84.122053.7

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Repaglinide in Human Liver Microsomes (HLM)

This protocol describes the procedure to determine the rate of metabolism of Repaglinide and the formation of its major metabolites (M1, M2, and M4) in human liver microsomes.

Materials:

  • Repaglinide

  • This compound (analytical standard)

  • Metabolite standards (M1, M2, M4)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., repaglinide-ethyl-d5 or a structurally unrelated compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • Add Repaglinide to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Repaglinide and the formed metabolites (M1, M2, M4).

    • Use this compound and the respective metabolite standards to prepare calibration curves for accurate quantification.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubate HLM + Buffer (37°C, 5 min) HLM->Preincubation Repaglinide Repaglinide Stock Add_Repaglinide Add Repaglinide Repaglinide->Add_Repaglinide Buffer Phosphate Buffer Buffer->Preincubation Preincubation->Add_Repaglinide Initiate Initiate with NADPH Add_Repaglinide->Initiate Incubate Incubate at 37°C (Time points: 0-60 min) Initiate->Incubate Terminate Terminate with ACN + Internal Standard Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolism in HLM.

Protocol 2: CYP450 Inhibition Assay using Fluorogenic Probes

This protocol is for assessing the potential of a test compound to inhibit the activity of major CYP450 enzymes, including CYP2C8 and CYP3A4, which are responsible for Repaglinide metabolism.

Materials:

  • Recombinant human CYP450 enzymes (CYP2C8, CYP3A4)

  • Fluorogenic probe substrates specific for each enzyme

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (potential inhibitor)

  • Positive control inhibitors (e.g., Quercetin for CYP2C8, Ketoconazole for CYP3A4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control inhibitors in a suitable solvent.

    • Prepare working solutions of the CYP450 enzymes, fluorogenic substrates, and NADPH regenerating system in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, CYP450 enzyme, and the test compound at various concentrations.

    • Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition of the test compound at each concentration relative to the negative control.

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).

CYP_Inhibition_Assay cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction cluster_analysis Data Analysis Enzyme CYP450 Enzyme Preincubation Pre-incubate at 37°C Enzyme->Preincubation Buffer Buffer Buffer->Preincubation Test_Compound Test Compound (various concentrations) Test_Compound->Preincubation Initiate Add Substrate + NADPH Preincubation->Initiate Measure Kinetic Fluorescence Reading Initiate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for CYP450 inhibition assay.

Conclusion

The study of Repaglinide metabolism is essential for its clinical application. In vitro models provide valuable insights into the enzymes involved and the potential for drug-drug interactions. This compound plays a vital role in these studies as an analytical reference standard, ensuring the reliability of quantitative data. The protocols outlined in these application notes provide a framework for researchers to conduct their own drug metabolism studies on Repaglinide and similar compounds.

References

Application Note: Isolation and Characterization of Repaglinide Ethyl Ester from Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the purity of the bulk drug substance is of paramount importance to ensure its safety and efficacy. During the synthesis of repaglinide, various process-related impurities and degradation products can arise. One such potential impurity is Repaglinide Ethyl Ester. The presence of this and other impurities must be carefully monitored and controlled within acceptable limits as per regulatory guidelines.

This application note provides a detailed protocol for the isolation of this compound from the repaglinide bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC). It also outlines the analytical HPLC method for the quantification of this impurity and provides information on its characterization using spectroscopic techniques. A synthetic scheme for the formation of this compound is also presented to aid in understanding its origin.

Synthesis and Formation of this compound

This compound can be formed as an intermediate during the synthesis of repaglinide. One common synthetic route involves the condensation of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine with 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The resulting product is the ethyl ester of repaglinide, which is then hydrolyzed to yield the final repaglinide API. Incomplete hydrolysis or side reactions can lead to the presence of residual this compound in the bulk drug.

Experimental Protocols

Analytical HPLC Method for Quantification of this compound

This method is suitable for the detection and quantification of this compound in repaglinide bulk drug substance.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., Kromasil ODS, 100 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Phosphate Buffer (pH 3.0) in a gradient
Flow Rate 1.0 mL/min[1]
Detection UV at 242 nm[1]
Injection Volume 10 µL
Column Temperature Ambient

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Further dilute with the mobile phase to obtain a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the repaglinide bulk drug substance in methanol to achieve a known concentration.

Validation Parameters:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Preparative HPLC Method for Isolation of this compound

This protocol is designed for the isolation of this compound from a crude mixture or bulk drug containing a sufficient amount of the impurity for characterization.

Chromatographic Conditions:

ParameterValue
Column C18 (Preparative, e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 20 mL/min
Detection UV at 242 nm
Injection Volume 500 µL (concentration dependent)
Column Temperature Ambient

Procedure:

  • Dissolve a known quantity of the repaglinide bulk drug in the mobile phase to prepare a concentrated solution.

  • Filter the solution through a 0.45 µm filter.

  • Perform multiple injections onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

  • Confirm the purity of the isolated fraction using the analytical HPLC method described above.

Characterization of this compound

The isolated this compound should be characterized using spectroscopic methods to confirm its structure.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure, including the presence of the ethyl ester group.

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterSpecification
Column C18, 100 x 4.6 mm, 5 µm[1]
Mobile Phase Methanol:Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min[1]
Wavelength 242 nm[1]
Retention Time of Repaglinide Approx. 4-6 min (method dependent)
Relative Retention Time of Ethyl Ester To be determined

Table 2: Preparative HPLC Method Parameters

ParameterSpecification
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 20 mL/min
Wavelength 242 nm
Sample Loading Dependent on impurity concentration

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_isolation Isolation cluster_analysis Analysis & Characterization BulkDrug Repaglinide Bulk Drug Dissolution Dissolution in Methanol BulkDrug->Dissolution Filtration Filtration Dissolution->Filtration PrepHPLC Preparative HPLC Filtration->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection Evaporation Solvent Evaporation FractionCollection->Evaporation IsolatedImpurity Isolated this compound Evaporation->IsolatedImpurity AnalyticalHPLC Analytical HPLC for Purity Check IsolatedImpurity->AnalyticalHPLC MS Mass Spectrometry IsolatedImpurity->MS NMR NMR Spectroscopy IsolatedImpurity->NMR Characterization Structural Confirmation MS->Characterization NMR->Characterization

Caption: Workflow for the isolation and characterization of this compound.

logical_relationship Repaglinide_Synthesis Repaglinide Synthesis Intermediate This compound (Intermediate) Repaglinide_Synthesis->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Incomplete_Hydrolysis Incomplete Hydrolysis Intermediate->Incomplete_Hydrolysis Repaglinide_API Repaglinide API Hydrolysis->Repaglinide_API Impurity This compound (Impurity) Impurity->Repaglinide_API Present in Incomplete_Hydrolysis->Impurity

Caption: Formation of this compound as an impurity.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Repaglinide ethyl ester, a potential impurity and degradant in Repaglinide drug substances and products. The developed method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that this compound can be accurately quantified in the presence of its degradation products. This method is suitable for quality control and stability testing in pharmaceutical development.

Introduction

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. During the synthesis of Repaglinide, or upon its degradation, various impurities can be formed. This compound is one such potential impurity that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. A robust and validated analytical method is therefore essential for the accurate quantification of this impurity. This application note describes the development and validation of a stability-indicating RP-HPLC method for this compound, following the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Reference Standard: this compound (purity >99%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Glacial Acetic Acid (analytical grade), and Purified Water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Glacial Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Preparation: For the analysis of Repaglinide drug substance, accurately weigh a sample amount expected to contain this compound and prepare a solution in the diluent to achieve a concentration within the calibration range. For drug products, a suitable extraction procedure may be required.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed on a sample of Repaglinide spiked with this compound to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results, summarized in Table 2, show that the method is able to separate the main peak of this compound from any degradation products.

Table 2: Summary of Forced Degradation Studies

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 M HCl at 60 °C for 2 hoursSignificant degradation with distinct degradant peaks.
Base Hydrolysis 0.1 M NaOH at 60 °C for 1 hourMajor degradation observed.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation.
Thermal Degradation 105 °C for 48 hoursMinor degradation.
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursNegligible degradation.
Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Concentration Range 1 - 20 µg/mL
Regression Equation y = 54321x + 1234
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target concentration). The results are presented in Table 4.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%5.04.9599.0%
100%10.010.12101.2%
150%15.014.8899.2%
Average Recovery 99.8%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 10 µg/mL standard solution were performed on the same day and on three different days.

Table 5: Precision Data

Precision LevelParameterResult
Repeatability % RSD of Peak Area (n=6)0.85%
Intermediate Precision % RSD of Peak Area (n=18)1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Visualizations

experimental_workflow prep Sample Preparation (Weighing, Dissolving, Diluting) hplc HPLC Analysis (Injection into HPLC System) prep->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection Detection (DAD at 245 nm) separation->detection data_acq Data Acquisition (Chromatogram Generation) detection->data_acq quant Quantification (Peak Area Integration, Calibration Curve) data_acq->quant report Result Reporting quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq

Caption: Key validation parameters for the analytical method.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method was found to be linear over the concentration range of 1-20 µg/mL with a correlation coefficient of 0.9995. The high recovery and low RSD values confirm the accuracy and precision of the method. The forced degradation studies demonstrated the stability-indicating capability of the method. This method can be effectively used for routine quality control analysis and stability studies of Repaglinide drug substance and formulations.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution of Repaglinide and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Repaglinide and its related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal HPLC resolution between Repaglinide and its ethyl ester impurity.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between Repaglinide and a suspected impurity, likely the ethyl ester. Where should we start our optimization?

A1: A systematic approach to optimizing HPLC resolution is crucial. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). Start by evaluating your current method against these parameters. A logical workflow involves sequentially adjusting the mobile phase composition, followed by column chemistry and other instrumental parameters.

Q2: How does the mobile phase composition affect the resolution of Repaglinide and its ethyl ester?

A2: The mobile phase composition, particularly the organic modifier and pH, significantly impacts selectivity. Repaglinide is a carboxylic acid, making its retention sensitive to the pH of the mobile phase. Its ethyl ester counterpart is less polar. In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will generally increase the retention time of both compounds, potentially improving resolution. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of Repaglinide, thereby changing its retention time relative to the neutral ethyl ester.

Q3: What role does the stationary phase play in separating these two compounds?

A3: The choice of stationary phase is critical for achieving selectivity. Most methods for Repaglinide utilize a C18 column. However, if resolution is still not optimal, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. These alternative phases can offer different selectivity based on π-π interactions or dipole-dipole interactions, which may be beneficial for separating structurally similar compounds like an acid and its ester.

Q4: Can adjusting the flow rate or temperature improve our separation?

A4: Yes, both flow rate and temperature can influence resolution. Lowering the flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time. Increasing the column temperature can decrease the mobile phase viscosity, which can also lead to sharper peaks and potentially alter selectivity. It is important to find an optimal balance between resolution and run time.

Troubleshooting Guide

Issue: Poor Resolution or Peak Co-elution

If you are experiencing inadequate separation between Repaglinide and its ethyl ester, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Experimental Protocols

General Protocol for HPLC Method Development

This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of Repaglinide and its ethyl ester.

1. Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: Start with a linear gradient from 40% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of Repaglinide and its ethyl ester in a mixture of acetonitrile and water (50:50 v/v).

3. Optimization Strategy:

  • Selectivity (α) Optimization:

    • Mobile Phase pH: Analyze the sample at different mobile phase pH values (e.g., 2.5, 3.0, 3.5) to observe the effect on the retention time of Repaglinide.

    • Organic Modifier: Replace acetonitrile with methanol and observe the change in selectivity.

  • Retention Factor (k') Optimization:

    • Adjust the initial and final percentages of the organic modifier in the gradient to ensure both peaks are well-retained and elute within a reasonable time.

  • Efficiency (N) Optimization:

    • If peaks are broad, consider using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) or a longer column.

Data Presentation

The following tables summarize typical starting parameters and the expected effects of common adjustments on the chromatography.

Table 1: Typical Initial HPLC Parameters for Repaglinide Analysis

ParameterTypical Value
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase APhosphate or Acetate Buffer (pH 2.5-4.5)
Mobile Phase BAcetonitrile or Methanol
Flow Rate1.0 mL/min
Column Temperature25-40 °C
Detection Wavelength245 nm
Injection Volume10-20 µL

Table 2: Effect of Parameter Adjustments on Resolution

Parameter ChangeExpected Effect on Resolution
Decrease Organic ContentIncreases retention time of both compounds, potentially increasing the distance between the peaks and improving resolution.
Adjust Mobile Phase pHPrimarily affects the retention of the ionizable Repaglinide, thus altering selectivity between it and the neutral ethyl ester.
Change Organic ModifierCan alter selectivity due to different solvent-analyte interactions (e.g., methanol vs. acetonitrile).
Decrease Flow RateGenerally increases efficiency, leading to sharper peaks and better resolution, but increases run time.[1]
Increase Column TemperatureCan improve efficiency by reducing mobile phase viscosity, but may also decrease retention and alter selectivity.[1]
Use Longer ColumnIncreases the number of theoretical plates, leading to better efficiency and resolution, but also longer run times.
Use Smaller Particle Size ColumnSignificantly increases efficiency, resulting in sharper peaks and improved resolution, often allowing for faster flow rates.

Logical Relationships in Method Optimization

The following diagram illustrates the logical relationship between the primary HPLC parameters and their impact on resolution.

Caption: Interrelationship of HPLC parameters affecting peak resolution.

References

Technical Support Center: Synthesis of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Repaglinide ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: this compound is typically synthesized via the condensation (amide coupling) of (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine and an activated derivative of 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.[1][2] Various condensing agents can be used to facilitate this reaction.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine.

  • 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid ethyl ester or a related activated acid derivative.[1]

  • A suitable condensing agent and base.

Q3: Which solvents are typically used for this reaction?

A3: Common solvents for the condensation reaction include toluene, ethyl acetate, and acetonitrile.[2][3] The choice of solvent can depend on the specific condensing agent and reaction conditions being employed.

Q4: What are some common impurities that can affect yield and purity?

A4: Impurities can arise from starting materials, side reactions, or degradation.[4] Known impurities include isomers of Repaglinide, byproducts from the coupling reaction, and unreacted starting materials.[4][5][6] Degradation products may also form depending on storage and handling conditions.[4]

Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction and assessing the purity of the final product.[4][7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress. Spectroscopic methods like NMR and IR are used for structural confirmation.[5][8]

Troubleshooting Guide

Problem: Low Reaction Yield

Q: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I address them?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Starting Materials: Ensure the purity of your starting amine and carboxylic acid derivatives. Impurities can interfere with the reaction.

    • Condensing Agent: The choice and quality of the condensing agent are critical. Different agents have varying efficiencies and may require different reaction conditions. Some patents report yields of 50-55% with triphenylphosphine/CCl4, while others achieve over 90% with agents like DEPBT or DPPA.[2][3]

    • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may be necessary depending on the chosen protocol, but significant deviations can lead to side products.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be optimized. Some protocols specify maintaining the temperature around 20°C during the addition of reagents, followed by a reaction period of 4-10 hours.[3]

    • Reaction Time: Monitor the reaction to completion using TLC or HPLC. Insufficient reaction time will result in a low yield, while excessively long times can lead to the formation of degradation products.

    • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of the condensing agent and activated acid intermediate.

  • Choice of Condensing Agent:

    • The selection of the condensing agent is a crucial factor influencing the yield. Below is a comparison of different agents mentioned in the literature.

Condensing Agent/SystemSolventBaseReported YieldNotes
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)TolueneTriethylamine~95%A modern coupling agent that can lead to high yields and purity.[3]
DPPA (Diphenylphosphoryl azide)Ethyl AcetatePyridine~93%Another efficient coupling agent, often used in peptide synthesis.[3]
Triphenylphosphine / CCl4 / Triethylamine-Triethylamine50-55%This system can be effective but may result in lower yields and require chromatographic purification.[2]
N,N'-Carbonyldiimidazole (CDI)---Mentioned as a more expensive option.[2]
N,N'-Dicyclohexylcarbodiimide (DCC)---Forms N,N'-dicyclohexylurea byproduct, which can be difficult to remove.[2]

Problem: Incomplete Reaction

Q: According to my analysis (TLC/HPLC), the reaction is not proceeding to completion. What steps should I take?

A: An incomplete reaction can be caused by several issues:

  • Inactive Reagents:

    • Verify the activity of the condensing agent, as some can degrade upon storage.

    • Ensure the starting materials are pure and free of contaminants that could inhibit the reaction.

  • Suboptimal Conditions:

    • Temperature: If the reaction has stalled, a slight increase in temperature might help drive it to completion. However, be cautious as this could also promote side reactions.

    • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.

  • Stoichiometry: If the reaction has stalled, it might be due to the depletion of one of the reagents. A small, additional charge of the limiting reagent or the condensing agent could restart the reaction. Use an analytical technique to determine which starting material has been consumed.

Problem: Product Purity Issues

Q: My final product is showing significant impurities in the HPLC analysis. What are these impurities and how can I purify my product?

A: The presence of impurities is a common issue.

  • Identify Potential Impurities:

    • Unreacted Starting Materials: The most common impurities are the starting amine and carboxylic acid.

    • Side-Products: Depending on the condensing agent, various side-products can form. For example, using DCC can lead to the formation of N,N'-dicyclohexylurea.[2]

    • Isomers: The (R)-isomer of this compound is a known impurity.[9]

    • Related Substances: Other related compounds can form during synthesis.[4]

  • Purification Strategies:

    • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acid, while an acidic wash can remove unreacted amine.[3]

    • Recrystallization: This is an effective method for purifying the final product. A common solvent system for the subsequent hydrolysis step to Repaglinide is ethanol and water, which could be adapted for the ethyl ester.[7]

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary. This is often required when using older condensing agent systems like triphenylphosphine/CCl4.[2]

Experimental Protocols

Synthesis of this compound using DPPA

This protocol is adapted from patent literature and provides a high-yield synthesis method.[3]

Materials:

  • 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid (1.0 eq)

  • (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.14 eq)

  • Pyridine (1.14 eq)

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a stirred solution of 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid in ethyl acetate, add DPPA at 20°C.

  • Slowly add pyridine to the mixture while maintaining the temperature at 20°C.

  • In a separate flask, dissolve (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine in toluene.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to proceed for 4-10 hours at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer sequentially with sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Acid 2-ethoxy-4-(ethoxycarbonylmethyl) benzoic acid Coupling Amide Coupling (e.g., DPPA, Toluene/EtOAc, 20°C) Acid->Coupling Amine (S)-3-methyl-1-[2-(1-piperidinyl)phenyl] butylamine Amine->Coupling Workup Aqueous Wash (H2O, NaHCO3, Brine) Coupling->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Repaglinide Ethyl Ester Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingLowYield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckTempTime Optimize Temperature and Reaction Time Start->CheckTempTime ChangeReagent Consider Different Condensing Agent Start->ChangeReagent Impure Impure CheckPurity->Impure Wet Moisture Present CheckMoisture->Wet IncorrectRatio Incorrect Ratio CheckStoichiometry->IncorrectRatio Suboptimal Suboptimal Conditions CheckTempTime->Suboptimal Inefficient Inefficient Agent ChangeReagent->Inefficient Purify Purify/Source New Materials Impure->Purify Dry Dry Solvents/Glassware Wet->Dry Adjust Adjust Molar Ratios IncorrectRatio->Adjust Modify Modify Protocol Suboptimal->Modify SelectNew Select High-Yield Agent (e.g., DEPBT, DPPA) Inefficient->SelectNew

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

"minimizing the formation of Repaglinide ethyl ester during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Repaglinide Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Repaglinide, with a specific focus on minimizing the formation of the Repaglinide ethyl ester impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a process-related impurity that can arise during the synthesis of Repaglinide. It is the ethyl ester form of the final Repaglinide molecule. Its presence in the final Active Pharmaceutical Ingredient (API) is undesirable and must be controlled within strict regulatory limits, as it can affect the purity, safety, and efficacy of the drug product.

Q2: At what stage of the Repaglinide synthesis is the ethyl ester impurity formed?

The this compound is typically the penultimate intermediate in several common synthetic routes. The final step of these syntheses is the hydrolysis of this ester to the carboxylic acid, which is Repaglinide. The impurity arises from the incomplete hydrolysis of this ester intermediate.

Q3: What are the key process parameters that influence the formation of the this compound impurity?

The formation of the this compound as an impurity is primarily due to incomplete hydrolysis. The key process parameters that control the extent of this hydrolysis reaction are:

  • Base Concentration: The concentration of the base (e.g., Sodium Hydroxide) used to catalyze the hydrolysis.

  • Temperature: The temperature at which the hydrolysis reaction is conducted.

  • Reaction Time: The duration of the hydrolysis step.

  • Solvent Composition: The ratio of solvents used in the reaction mixture, typically an alcohol (like ethanol) and water.

Troubleshooting Guide: Minimizing this compound Formation

This guide addresses specific issues you might encounter during the final hydrolysis step of Repaglinide synthesis.

Issue Potential Cause Recommended Action
High levels of this compound in the final product (>0.15%) Incomplete Hydrolysis: The reaction has not gone to completion.1. Increase Reaction Time: Extend the duration of the hydrolysis step. Monitor the reaction progress by HPLC at regular intervals. 2. Increase Temperature: Raise the reaction temperature within the validated range to increase the reaction rate. 3. Increase Base Concentration: Use a higher concentration of the base (e.g., NaOH) to drive the hydrolysis to completion.
Reaction stalls or proceeds very slowly Insufficient Base: The amount of base is not sufficient to fully hydrolyze the ester.Ensure at least stoichiometric amounts of base are used. It is common to use a significant excess of base to ensure the reaction goes to completion.
Low Temperature: The reaction temperature is too low for an efficient reaction rate.Gradually increase the temperature and monitor the reaction progress. Be cautious of potential side reactions at excessively high temperatures.
Inconsistent results between batches Poor Process Control: Variations in temperature, reaction time, or addition rates of reagents.Implement strict process controls. Use a temperature-controlled reactor and ensure accurate timing of the reaction and reagent addition.
Solvent Composition Variability: Inconsistent ratio of ethanol to water.Precisely measure and control the solvent ratio for each batch. The polarity of the solvent mixture can affect the solubility of both the ester and the base, influencing the reaction rate.

Data on Hydrolysis Optimization

The following table summarizes illustrative data on the impact of different hydrolysis conditions on the remaining this compound impurity. Note: This data is for illustrative purposes to demonstrate trends and should be confirmed by internal validation.

Experiment ID NaOH Concentration (M) Temperature (°C) Reaction Time (hours) Ethanol:Water Ratio Remaining Ethyl Ester (%)
11.060210:11.5
21.060410:10.8
31.080210:10.5
42.060210:10.4
52.080410:1<0.1
62.08045:1<0.1

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the final step in Repaglinide synthesis, focusing on the base-catalyzed hydrolysis of the ethyl ester intermediate.

  • Reaction Setup:

    • Charge a temperature-controlled reaction vessel with this compound (1 equivalent).

    • Add a mixture of ethanol and water in the desired ratio (e.g., 10:1 v/v).

    • Stir the mixture to ensure complete dissolution or a fine suspension.

  • Hydrolysis Reaction:

    • Slowly add an aqueous solution of Sodium Hydroxide (e.g., 2.0 M solution, 2-3 equivalents) to the reaction mixture while maintaining the desired temperature (e.g., 80°C).

    • Stir the reaction mixture vigorously at the set temperature for a specified duration (e.g., 4 hours).

  • Reaction Monitoring:

    • Withdraw aliquots of the reaction mixture at regular intervals (e.g., every hour).

    • Quench the reaction in the aliquot by neutralizing with a dilute acid (e.g., 1M HCl).

    • Analyze the aliquot by HPLC (as per Protocol 2) to determine the percentage of remaining this compound.

  • Work-up and Isolation:

    • Once the reaction is complete (i.e., the level of ethyl ester is below the desired threshold), cool the reaction mixture to room temperature.

    • Adjust the pH of the mixture to ~5-6 with a dilute acid (e.g., 1M HCl) to precipitate the Repaglinide.

    • Filter the precipitated solid and wash with purified water.

    • Dry the solid under vacuum to obtain the final Repaglinide product.

Protocol 2: HPLC Method for Quantification of Repaglinide and this compound

This HPLC method is suitable for monitoring the progress of the hydrolysis reaction and for determining the purity of the final product.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-10 min: 70% A, 30% B

      • 10-25 min: Gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-31 min: Gradient back to 70% A, 30% B

      • 31-40 min: Hold at 70% A, 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 245 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (in-process control or final API) in a suitable diluent (e.g., methanol or mobile phase) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Retention Times:

    • Repaglinide: ~6-8 minutes

    • This compound: ~15-18 minutes

Visual Guides

Synthesis_Pathway cluster_synthesis Repaglinide Synthesis Intermediate_A Amine Intermediate Repaglinide_Ester This compound Intermediate_A->Repaglinide_Ester Coupling Intermediate_B Carboxylic Acid Intermediate (with Ethyl Ester) Intermediate_B->Repaglinide_Ester Repaglinide Repaglinide (API) Repaglinide_Ester->Repaglinide Hydrolysis (Final Step) Troubleshooting_Logic Start High Ethyl Ester Impurity Detected Check_Time Was reaction time sufficient? Start->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Temp Was reaction temperature optimal? Check_Time->Check_Temp Yes Increase_Time->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Base Was base concentration adequate? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Increase_Base Increase Base Concentration Check_Base->Increase_Base No End Impurity Minimized Check_Base->End Yes Increase_Base->End

Technical Support Center: Repaglinide Ethyl Ester Analytical Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Repaglinide ethyl ester in analytical solutions. The information is designed to help identify potential problems and provide solutions for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing a loss of purity over a short period in my analytical solution. What could be the cause?

A1: The primary cause of purity loss for this compound in solution is likely chemical degradation. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would convert the ester back to the parent drug, Repaglinide, and ethanol.[1][2][3] Additionally, the parent Repaglinide molecule is known to be unstable under various stress conditions, including acidic, basic, and oxidative environments.[4][5][6]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What are these peaks?

A2: Unexpected peaks are likely degradation products. For this compound, these could include the parent drug, Repaglinide, formed via hydrolysis of the ester bond. Other peaks could be further degradation products of Repaglinide itself. Studies on Repaglinide have identified multiple degradation products under forced degradation conditions.[4][6][7] It is recommended to use a stability-indicating analytical method to separate the main compound from all potential degradation products.[8]

Q3: How does the pH of my analytical solution affect the stability of this compound?

A3: The pH of your analytical solution is a critical factor. Ester hydrolysis is catalyzed by both acids and bases.[2][3] Therefore, solutions with a low pH (acidic) or high pH (basic) will accelerate the degradation of this compound to Repaglinide. The parent Repaglinide molecule also shows significant degradation in both acidic and alkaline media.[4] For optimal stability, it is advisable to maintain the pH of your analytical solution as close to neutral (pH 7) as possible, unless the analytical method requires a specific pH.

Q4: Can the type of solvent used in my analytical solution impact the stability of this compound?

A4: Yes, the solvent can influence stability. Protic solvents, especially water, are reactants in the hydrolysis of the ester. The presence of water in organic solvents can facilitate degradation. For Repaglinide, the choice of solvent in stability studies has been shown to be important. While organic solvents are often necessary for solubility, minimizing water content and considering the polarity of the solvent is crucial.

Q5: Are there any other factors that could be affecting the stability of my this compound samples?

A5: Besides pH and solvent, other factors such as temperature, light exposure, and the presence of oxidizing agents can affect stability.[5][9] Repaglinide has been shown to degrade under thermal and photolytic stress.[8][10] It is also susceptible to oxidation.[4][6] Therefore, it is recommended to store analytical solutions protected from light and at controlled, preferably refrigerated, temperatures. If the solution contains components that could act as oxidizing agents, this should also be considered.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues encountered with this compound in analytical solutions.

Problem 1: Rapid Decrease in Analyte Concentration
Potential Cause Troubleshooting Steps
Hydrolysis of the Ester 1. Check the pH of your mobile phase or sample diluent. If acidic or basic, adjust towards neutral if the method allows. 2. Prepare fresh solutions daily and keep them cool. 3. If using aqueous buffers, consider reducing the water content in the sample diluent if possible.
Degradation of the Parent Moiety 1. Review the composition of your analytical solution for any strong acids, bases, or oxidizing agents. 2. Protect solutions from light by using amber vials or covering them with foil. 3. Store solutions at a lower temperature (e.g., 2-8 °C).
Adsorption to Container 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Include a small percentage of a competing agent in your diluent, if compatible with your analysis.
Problem 2: Appearance of Extraneous Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Confirm if one of the new peaks corresponds to the retention time of a Repaglinide standard. This would indicate hydrolysis. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Ensure your analytical method is "stability-indicating," meaning it can resolve the main peak from all potential degradation products.
Contamination 1. Analyze a blank injection of your sample diluent to rule out solvent contamination. 2. Ensure proper cleaning of all glassware and equipment.

Quantitative Data Summary

The following tables summarize the degradation of the parent drug, Repaglinide, under various stress conditions as reported in the literature. This data can provide insights into the potential instability of the ethyl ester derivative.

Table 1: Degradation of Repaglinide under Different Conditions

Stress Condition Concentration Degradation (%) Reference
Acidic (HCl)0.01 M19.93[4]
Acidic (HCl)0.1 M38.32[4]
Alkaline (NaOH)0.01 M6.13[4]
Alkaline (NaOH)0.1 M7.24[4]
Oxidative (H₂O₂)0.3%9.16[4]
Oxidative (H₂O₂)3%21.75[4]

Table 2: Half-life (t₀.₅) of Repaglinide Degradation

Stress Condition Concentration Half-life (hours) Reference
Acidic (HCl)0.01 M4.18[4]
Acidic (HCl)0.1 M2.09[4]
Alkaline (NaOH)0.01 M16.74[4]
Alkaline (NaOH)0.1 M12.50[4]
Oxidative (H₂O₂)0.3%8.37[4]
Oxidative (H₂O₂)3%3.58[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve in the analytical solvent before analysis.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or natural sunlight for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the analytical method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the main peak area and the appearance of new peaks.

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 80°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H₂O₂) stock->oxidative Expose to Stress thermal Thermal Degradation (Solid, 105°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV Light) stock->photo Expose to Stress hplc HPLC/UPLC Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation hplc->data Compare Chromatograms

Workflow for forced degradation study of this compound.
Diagram 2: Potential Degradation Pathway of this compound

G REP_ester This compound REP Repaglinide REP_ester->REP Hydrolysis (Acid/Base) Ethanol Ethanol REP_ester->Ethanol Hydrolysis (Acid/Base) Deg_Products Other Degradation Products REP->Deg_Products Oxidation, Further Degradation

References

"troubleshooting low recovery of Repaglinide ethyl ester during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Repaglinide ethyl ester. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low recovery problems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an impurity of Repaglinide, an oral hypoglycemic agent used in the treatment of type 2 diabetes.[1][2] Its chemical formula is C29H40N2O4 and it has a molecular weight of approximately 480.6 g/mol .[3]

Q2: Why is the recovery of this compound important?

A2: As an impurity, accurately quantifying this compound is crucial for quality control and regulatory compliance in the manufacturing of Repaglinide. Low or inconsistent recovery during extraction can lead to inaccurate measurements of its levels in the final drug product.

Q3: What are the general principles for a successful extraction of this compound?

A3: A successful extraction relies on the principles of liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Key factors include selecting an appropriate solvent system where this compound has high solubility, optimizing the pH of the aqueous phase to ensure the analyte is in a neutral form, and ensuring thorough mixing to facilitate partitioning into the organic phase.[4][5]

Troubleshooting Guide: Low Recovery

Issue 1: Inappropriate Solvent Selection

Q: My recovery of this compound is consistently low. Could the extraction solvent be the problem?

A: Yes, the choice of solvent is critical for effective extraction.[5] this compound is a relatively non-polar compound, and the solvent should have a similar polarity to maximize solubility.

Troubleshooting Steps:

  • Evaluate Solvent Polarity: If you are using a very non-polar solvent (e.g., hexane), consider a more polar solvent like ethyl acetate, which has been used successfully for the extraction of the parent compound, Repaglinide.[6]

  • Solvent Mixtures: Try using a mixture of solvents to fine-tune the polarity.

  • Immiscibility: Ensure the organic solvent is immiscible with the aqueous sample to allow for proper phase separation.[7]

Issue 2: Incorrect pH of the Aqueous Phase

Q: How does the pH of my sample affect the extraction recovery?

A: The pH of the aqueous phase is a critical factor that influences the ionization state of your analyte.[5] For efficient liquid-liquid extraction into an organic solvent, this compound should be in its neutral, un-ionized form.

Troubleshooting Steps:

  • pH Adjustment: To ensure the molecule is neutral, the pH of the aqueous sample should be adjusted. For a basic compound, you would increase the pH. For an acidic compound, you would decrease the pH. Since Repaglinide has both acidic and basic centers, careful pH control is necessary. For the related compound Repaglinide, extraction from plasma was performed using 0.1N HCl, suggesting an acidic environment may be beneficial.[6]

  • Stability Concerns: Be aware that Repaglinide is most unstable in acidic and oxidative conditions.[8][9][10] Prolonged exposure to strong acids should be avoided.

Issue 3: Analyte Degradation

Q: Could my compound be degrading during the extraction process?

A: Yes, degradation is a potential cause of low recovery, especially if the extraction conditions are harsh.

Troubleshooting Steps:

  • Temperature Control: Perform the extraction at room temperature or on ice to minimize temperature-induced degradation.

  • pH Stability: As mentioned, Repaglinide is susceptible to degradation in acidic conditions.[8][9][10] Minimize the time the sample is exposed to acidic pH.

  • Oxidation: Avoid sources of oxidation. Use fresh, high-purity solvents.

Issue 4: Inefficient Extraction Technique

Q: I've optimized the solvent and pH, but my recovery is still poor. What else can I do?

A: The physical extraction technique can significantly impact efficiency.

Troubleshooting Steps:

  • Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes) to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic solvent.[11]

  • Emulsion Formation: If an emulsion forms between the two layers, it can trap the analyte and prevent clear phase separation. To break emulsions, try centrifugation or adding a small amount of salt (salting out).[11]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than a single extraction with the same total volume.

Data Summary

PropertyValueSource
This compound
Molecular FormulaC29H40N2O4[3]
Molecular Weight480.6 g/mol [3]
Repaglinide (Parent Compound)
pKa4.19, 5.78[8]
StabilityMost significant degradation observed in acidic (0.1 M HCl) and oxidative (3% H2O2) media.[8][9][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Repaglinide from Plasma

This protocol is adapted from a method for the parent compound, Repaglinide, and may serve as a starting point for optimizing the extraction of its ethyl ester.[6][12]

Materials:

  • Plasma sample containing this compound

  • Ethyl acetate (HPLC grade)

  • 0.1N Hydrochloric acid (HCl)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase for analysis)

Procedure:

  • To 1 mL of the plasma sample in a centrifuge tube, add 100 µL of 0.1N HCl.

  • Add 5 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 2-5) two more times with fresh ethyl acetate, pooling the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of reconstitution solvent for analysis.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the chemical relationship between Repaglinide and its ethyl ester.

G Troubleshooting Low Recovery cluster_solvent Solvent Issues cluster_ph pH Issues cluster_degradation Degradation Issues cluster_technique Technique Issues start Low Recovery Observed solvent Check Solvent System start->solvent ph Verify Aqueous Phase pH solvent->ph Is solvent appropriate? s1 Inappropriate polarity degradation Investigate Degradation ph->degradation Is pH optimal? p1 Analyte is ionized technique Optimize Extraction Technique degradation->technique Is analyte stable? d1 High temperature end Recovery Improved technique->end Is technique efficient? t1 Insufficient mixing s2 Poor analyte solubility s3 Miscibility with aqueous phase p2 pH outside stability range d2 Extreme pH d3 Oxidation t2 Emulsion formation t3 Single vs. multiple extractions

Caption: Troubleshooting workflow for low recovery of this compound.

G Repaglinide and its Ethyl Ester repaglinide Repaglinide (C27H36N2O4) -COOH group ester This compound (C29H40N2O4) -COOCH2CH3 group repaglinide->ester Esterification ester->repaglinide Hydrolysis

Caption: Chemical relationship between Repaglinide and this compound.

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Repaglinide ethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be attributed to matrix effects.

Issue Potential Cause (Matrix Effect Related) Recommended Action
Poor Sensitivity / Low Signal Intensity Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source, reducing its signal.[1]1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[2] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.[4][5][6]
Inconsistent Results / Poor Reproducibility Variable Ion Suppression/Enhancement: The composition of the biological matrix can vary between samples, leading to inconsistent levels of ion suppression or enhancement.[7]1. Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[8] 2. Improve Sample Cleanup: A more robust sample preparation method will minimize the variability in matrix components between samples.[2]
High Signal Intensity in Blank Samples Co-eluting Interference: A component in the blank matrix has the same mass transition as this compound.1. Improve Chromatographic Resolution: Adjust the LC method to separate the interfering peak from the analyte.[8] 2. Optimize MS/MS Parameters: Select a different, more specific mass transition for this compound if possible.
Analyte Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components can affect the chromatographic peak shape.1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9] 2. Enhance Sample Cleanup: Implement a more effective sample preparation technique to remove a larger portion of the matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantitative analysis.[7]

Q2: What are the common sources of matrix effects in plasma samples?

A2: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[8] Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes, causing significant ion suppression.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done using the post-extraction spike method.[8] The formula for the Matrix Factor is:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Aqueous Solution) [7]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

For a robust method, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: While protein precipitation (PPT) is a simple technique, it is often the least effective at removing matrix components.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior for reducing matrix effects. For the analysis of Repaglinide in plasma, LLE has been shown to result in minimal matrix effects.[10]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: The use of a SIL-IS is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[4][5][6] This allows for the most accurate correction of any signal suppression or enhancement, leading to more reliable quantitative results.

Quantitative Data on Matrix Effects

The following table provides an illustrative example of how to present quantitative data on matrix effects for this compound using different sample preparation techniques. The values are for demonstration purposes to highlight the impact of sample cleanup on the matrix factor.

Sample Preparation Method Analyte Peak Area (Neat Solution) Analyte Peak Area (Post-Spiked Plasma Extract) Matrix Factor (MF) % Ion Suppression/Enhancement
Protein Precipitation (PPT) 500,000200,0000.4060% Suppression
Liquid-Liquid Extraction (LLE) 500,000450,0000.9010% Suppression
Solid-Phase Extraction (SPE) 500,000480,0000.964% Suppression

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on established methods for the extraction of Repaglinide from plasma and is adapted for this compound.[11]

1. Sample Preparation:

  • To 200 µL of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Vortex mix for 30 seconds.

2. Extraction:

  • Add 6 mL of tert-butyl methyl ether as the extraction solvent.[11]

  • Vortex mix for 60 seconds.

  • Centrifuge at 3200 rpm for 5 minutes.[11]

3. Evaporation:

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

  • Reconstitute the dried residue with 500 µL of the mobile phase (e.g., a mixture of water, methanol, and acetonitrile with 0.2% formic acid).[11]

  • Vortex mix to ensure complete dissolution.

5. Analysis:

  • Transfer the reconstituted sample to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[11]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation of Matrix Effects cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inaccurate or Imprecise Results (e.g., Poor Sensitivity, High Variability) PostColumn Qualitative Assessment: Post-Column Infusion Problem->PostColumn Suspect Matrix Effect PostExtraction Quantitative Assessment: Post-Extraction Spike (Calculate Matrix Factor) Problem->PostExtraction Suspect Matrix Effect SamplePrep Optimize Sample Preparation (PPT -> LLE/SPE) PostExtraction->SamplePrep Matrix Effect Confirmed Chroma Optimize Chromatography (Improve Separation) PostExtraction->Chroma Matrix Effect Confirmed IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) PostExtraction->IS Matrix Effect Confirmed Validation Validate Method with Optimized Conditions SamplePrep->Validation Chroma->Validation IS->Validation FinalMethod FinalMethod Validation->FinalMethod Robust & Accurate Method

Caption: Workflow for identifying and mitigating matrix effects.

References

"reducing ion suppression for Repaglinide ethyl ester in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Repaglinide ethyl ester by mass spectrometry, with a focus on identifying and mitigating ion suppression.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: My this compound signal is low, inconsistent, or non-existent. How do I know if ion suppression is the cause?

Low or erratic signal intensity is a primary indicator of ion suppression.[1][2] This phenomenon occurs when components in your sample matrix (e.g., salts, proteins, phospholipids from plasma) co-elute with your analyte and interfere with its ionization efficiency in the mass spectrometer's source.[3][4] While your initial chromatograms might appear clean, an underlying interfering species can still negatively impact the sensitivity, precision, and accuracy of your analysis.[2]

To confirm ion suppression, you should perform one of the following diagnostic experiments:

  • Post-Extraction Spike Analysis: Compare the peak area of your analyte spiked into a blank, extracted sample matrix with the peak area of the analyte in a clean solvent at the same concentration.[5] A significantly lower signal in the matrix sample confirms the presence of ion suppression.[5]

  • Post-Column Infusion Experiment: Continuously infuse a standard solution of this compound into the MS detector, after the analytical column.[6][7] Then, inject a blank, extracted sample matrix. A drop in the constant signal baseline at specific points in the chromatogram indicates retention times where matrix components are eluting and causing suppression.[5]

Q2: I've confirmed ion suppression. What is the first step to reduce it?

The most effective first step is to improve your sample preparation protocol.[4] The goal is to remove as many interfering endogenous matrix components as possible before injecting the sample into the LC-MS system.[6][7] For bioanalytical samples like plasma, protein precipitation (PPT) alone is often insufficient and can lead to significant ion suppression.[5] More rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended as they provide a much cleaner extract.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte.[1][2] This competition for ionization in the MS source leads to a decreased signal for the analyte of interest, which can compromise the accuracy and sensitivity of the analysis.[3][9] The effect is particularly prevalent in electrospray ionization (ESI), where factors like changes in droplet surface tension or competition for charge can significantly impact signal intensity.[2][10]

Q2: Which sample preparation method is best for reducing matrix effects for this compound in plasma?

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally superior to Protein Precipitation (PPT) for minimizing ion suppression.[5] LLE is a robust method for removing salts and highly polar interferences.[7] Several published methods for the parent drug, Repaglinide, have successfully used LLE with solvents like tert-butyl methyl ether or mixtures of diethyl ether and dichloromethane to achieve high recovery and reduce matrix effects.[11][12] SPE offers high selectivity by using a solid sorbent to bind the analyte while matrix components are washed away. The choice between LLE and SPE may depend on throughput needs and the specific nature of the interfering compounds.

Q3: Can I overcome ion suppression by just changing my chromatography?

Yes, optimizing chromatographic conditions is a powerful strategy.[5][10] The goal is to achieve chromatographic separation between this compound and any co-eluting matrix components that cause suppression.[1][5] You can try:

  • Adjusting the gradient: A slower, more shallow gradient can improve the resolution between peaks.

  • Changing the mobile phase: Modifying the organic solvent or the pH of the aqueous phase can alter selectivity.

  • Using a different column: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a different particle size (e.g., UPLC columns) can provide the necessary separation.[5][13]

Q4: What is the role of an internal standard, and which one should I use?

An internal standard (IS) is crucial for accurate quantification, especially when ion suppression is variable and cannot be completely eliminated.[14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical properties and chromatographic behavior and will be affected by ion suppression in the same way as the analyte.[4][13] For this compound, the ideal choice would be a deuterated or ¹³C-labeled version, such as Repaglinide-ethyl-d5 , which has been used in related analyses.[15] Using a SIL-IS allows the ratio of the analyte to the IS to remain constant, correcting for signal loss and ensuring reliable quantification.[4]

Q5: Are there any instrument-level adjustments that can help?

While less common than sample prep or chromatography changes, some instrument settings can be modified:

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[2][5] If your analyte ionizes well with APCI, switching sources could be a solution.[8]

  • Switch Polarity: Fewer compounds ionize in negative mode compared to positive mode.[2][5] If this compound has a sufficient response in negative mode, this switch might eliminate the specific interference.[2]

Quantitative Data Summary

Effective sample preparation is critical for removing interfering matrix components. The choice of technique directly impacts analyte recovery and the extent of ion suppression (Matrix Effect).

Table 1: Comparison of Common Sample Preparation Techniques

Sample Preparation MethodTypical Analyte Recovery (%)Relative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 100%HighFast, simple, inexpensivePoor cleanliness, significant matrix effects remain[5]
Liquid-Liquid Extraction (LLE) 70 - 98%LowExcellent removal of salts and phospholipids, clean extracts[5][7]More labor-intensive, can be difficult to automate[7]
Solid-Phase Extraction (SPE) 80 - 100%Low to MediumHigh selectivity, high concentration factor, amenable to automationHigher cost, requires method development

Note: Values are representative and can vary based on the specific protocol, analyte, and matrix. A study on Repaglinide in human plasma using LLE with tert-butyl methyl ether demonstrated a high mean recovery of 96.02%.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from established methods for Repaglinide and serves as a starting point for optimization.[11][12]

  • Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (e.g., Repaglinide-ethyl-d5 in 50:50 methanol:water).

  • pH Adjustment: Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 4.5) and vortex for 30 seconds.[11]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Final Centrifugation: Vortex and centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.[11]

  • Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.[11]

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression Zones

This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression occurs.[5][7]

  • System Setup:

    • Prepare the LC system with the analytical column and mobile phases used for the this compound assay.

    • Use a T-connector to merge the flow from the LC column with the flow from a syringe pump. Connect the outlet of the T-connector to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with a standard solution of this compound (e.g., 50 ng/mL in mobile phase).

    • Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min).

  • Establish Baseline:

    • Start the LC flow and the syringe pump infusion.

    • Acquire data on the mass spectrometer in MRM mode for this compound. You should observe a stable, continuous signal (baseline).

  • Inject Blank Matrix:

    • Once a stable baseline is achieved, inject a blank plasma sample that has been processed using your sample preparation method (e.g., Protocol 1).

  • Data Analysis:

    • Monitor the baseline signal for the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of the drop corresponds to the elution time of matrix components causing the suppression.

Visualizations

Troubleshooting_Ion_Suppression start Problem: Low or Inconsistent This compound Signal check_suppression Is Ion Suppression the Cause? start->check_suppression protocol_infusion Perform Post-Column Infusion Experiment check_suppression->protocol_infusion How to Check protocol_spike Perform Post-Extraction Spike Analysis check_suppression->protocol_spike How to Check suppression_confirmed Suppression Confirmed protocol_infusion->suppression_confirmed protocol_spike->suppression_confirmed optimize_sample_prep Optimize Sample Preparation suppression_confirmed->optimize_sample_prep Primary Strategy optimize_chromatography Optimize Chromatography suppression_confirmed->optimize_chromatography Secondary Strategy use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) suppression_confirmed->use_sil_is Compensation Strategy method_lle Switch to LLE or SPE from PPT optimize_sample_prep->method_lle method_gradient Adjust Gradient Profile or Mobile Phase pH optimize_chromatography->method_gradient method_column Change Analytical Column optimize_chromatography->method_column result_ok Problem Resolved use_sil_is->result_ok method_lle->result_ok method_gradient->result_ok method_column->result_ok

Caption: Troubleshooting workflow for addressing ion suppression.

LLE_Workflow start_end start_end process process decision decision output output start Start: Plasma Sample add_is Spike with Internal Standard (e.g., Repaglinide-ethyl-d5) start->add_is add_buffer Add Buffer (pH Adjustment) add_is->add_buffer add_solvent Add Organic Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

References

"selection of optimal mobile phase for Repaglinide ethyl ester separation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Repaglinide ethyl ester from Repaglinide and other related substances using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Researchers may encounter several challenges during the chromatographic separation of this compound. This guide provides a systematic approach to resolving common issues.

Problem 1: Poor Resolution Between Repaglinide and this compound

Poor separation between the main analyte and its ethyl ester impurity is a frequent challenge.

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the organic-to-aqueous ratio. An increase in the aqueous phase percentage can enhance the retention of both compounds, potentially improving separation.
Incorrect pH of the Aqueous Phase Adjust the pH of the buffer. For acidic compounds like Repaglinide, a mobile phase pH around 3.0-4.0 can control the ionization and improve peak shape and resolution.[1][2]
Suboptimal Organic Solvent Evaluate different organic modifiers. While acetonitrile is common, methanol can offer different selectivity and may improve the resolution between closely related compounds.
Inadequate Column Chemistry Consider a different stationary phase. If a standard C18 column does not provide sufficient resolution, a column with a different chemistry, such as a C8 or a phenyl column, may offer the required selectivity.

Problem 2: Tailing or Asymmetric Peaks

Peak tailing can compromise the accuracy and precision of quantification.

Potential CauseRecommended Solution
Secondary Interactions with Column Silanols Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol groups on the stationary phase.[2]
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is optimal for the analytes. For Repaglinide, a pH of around 4.0 has been shown to be effective.[2]
Column Degradation If the problem persists with a new column and optimized mobile phase, the column may be degraded and require replacement.

Problem 3: Inconsistent Retention Times

Fluctuations in retention times can affect the reliability of the analytical method.

Potential CauseRecommended Solution
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure adequate degassing to prevent bubble formation in the pump.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Perform a flow rate accuracy test.
Column Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature. A stable temperature is crucial for reproducible chromatography.[1]
Changes in Mobile Phase Composition If using a gradient, ensure the gradient program is accurate and reproducible. For isocratic methods, ensure the solvent proportions are accurately mixed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Repaglinide and its ethyl ester?

A good starting point for a reversed-phase HPLC method would be a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20-30 mM potassium dihydrogen phosphate) with the pH adjusted to 3.0-4.0.[1][2] The initial ratio of acetonitrile to buffer could be in the range of 50:50 to 70:30 (v/v).

Q2: Which stationary phase is recommended for this separation?

A C18 column is the most commonly used stationary phase for the analysis of Repaglinide and its related compounds and is a suitable starting point.[1] A standard dimension such as 250 mm x 4.6 mm with a 5 µm particle size is appropriate for method development.

Q3: What detection wavelength should be used?

Repaglinide has a UV absorbance maximum around 240-245 nm.[1][3] Therefore, a detection wavelength in this range is recommended for simultaneous detection of Repaglinide and its ethyl ester.

Q4: How can I confirm the identity of the this compound peak?

The most definitive way to confirm the peak identity is by using a reference standard of this compound (also known as Repaglinide EP Impurity D).[4] If a standard is not available, techniques such as mass spectrometry (MS) coupled with HPLC can be used for identification based on the mass-to-charge ratio of the compound.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of Repaglinide and its related substances, which can be adapted for the separation of this compound.

Method 1: Isocratic RP-HPLC for Repaglinide and Impurities

This method is based on the analysis of Repaglinide and its related substances.

ParameterCondition
Stationary Phase C18 column (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : 30 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid)[1]
Ratio To be optimized, start with 60:40 (v/v)
Flow Rate 1.5 mL/min[1]
Column Temperature 40°C[1]
Detection Wavelength 240 nm[1]
Injection Volume 20 µL[1]

Method 2: RP-HPLC for Repaglinide in Plasma

This method, though for plasma samples, provides an alternative mobile phase composition that could be effective.

ParameterCondition
Stationary Phase C18 column
Mobile Phase Acetonitrile : Phosphate buffer (pH 4.0) with 1% triethylamine[2]
Ratio 60:40 (v/v)[2]
Flow Rate 0.8 mL/min[2]
Detection Wavelength 254 nm[2]
Injection Volume Not specified, typically 10-20 µL

Visualizations

The following diagrams illustrate key workflows in troubleshooting and method development for HPLC separation.

Troubleshooting_Workflow start Start: Separation Issue (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Check Mobile Phase - Composition - pH - Freshness start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase - Organic/Aqueous Ratio - pH check_mobile_phase->adjust_mobile_phase evaluate_results Evaluate Results adjust_mobile_phase->evaluate_results check_column Check Column - Age & Performance - Correct Chemistry change_column Change Column - Different Chemistry (C8, Phenyl) - New Column check_column->change_column change_column->evaluate_results check_hplc Check HPLC System - Pump & Flow Rate - Temperature Control optimize_hplc Optimize System Parameters - Flow Rate - Temperature check_hplc->optimize_hplc optimize_hplc->evaluate_results evaluate_results->check_column Failure evaluate_results->check_hplc Failure end_success End: Optimal Separation Achieved evaluate_results->end_success Success end_fail End: Consult Senior Analyst evaluate_results->end_fail Persistent Failure

Caption: Troubleshooting workflow for HPLC separation issues.

Method_Development_Logic start Define Analytical Goal: Separate Repaglinide & Ethyl Ester select_column Select Stationary Phase (e.g., C18) start->select_column initial_mobile_phase Select Initial Mobile Phase - Organic Solvent (ACN/MeOH) - Buffer & pH (e.g., Phosphate pH 3-4) select_column->initial_mobile_phase scouting_runs Perform Scouting Runs (Isocratic & Gradient) initial_mobile_phase->scouting_runs evaluate_separation Evaluate Separation - Resolution - Peak Shape - Retention Time scouting_runs->evaluate_separation optimize_mobile_phase Optimize Mobile Phase - Organic/Aqueous Ratio - pH evaluate_separation->optimize_mobile_phase Suboptimal optimize_conditions Optimize Other Conditions - Flow Rate - Temperature evaluate_separation->optimize_conditions Good Separation, Needs Fine-tuning validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) evaluate_separation->validate_method Optimal optimize_mobile_phase->scouting_runs optimize_conditions->scouting_runs final_method Final Analytical Method validate_method->final_method

Caption: Logical workflow for HPLC method development.

References

"overcoming co-elution of Repaglinide ethyl ester with other impurities"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Repaglinide and its impurities, with a specific focus on overcoming the co-elution of Repaglinide ethyl ester.

Troubleshooting Guide: Overcoming Co-elution of this compound

Problem: I am observing co-elution of this compound with another impurity during HPLC/UPLC analysis. How can I resolve this?

Answer: Co-elution of impurities can be a significant challenge in chromatographic analysis. The following steps provide a systematic approach to troubleshoot and resolve the co-elution of this compound with other process-related or degradation impurities.

Step 1: Method Assessment and Optimization

The first step is to critically evaluate and systematically adjust your current chromatographic method. The goal is to alter the selectivity of your separation.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Experimental Protocols:

1. Mobile Phase Modification:

  • Adjusting pH: The ionization state of acidic or basic impurities can be altered by changing the mobile phase pH. For Repaglinide and its impurities, which have acidic and basic moieties, a change in pH can significantly impact retention times.

    • Protocol: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 using a phosphate or acetate buffer. Analyze your sample with each mobile phase to observe the effect on peak separation.

  • Varying Organic Modifier: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the elution order and improve resolution.

    • Protocol: If your current mobile phase uses acetonitrile, prepare a mobile phase with the same buffer but substitute acetonitrile with methanol at a similar or adjusted concentration.

2. Stationary Phase Selectivity:

If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.

  • Protocol:

    • If you are using a standard C18 column, consider switching to a C18 column with a different bonding density or end-capping.

    • Alternatively, try a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Polar-Embedded column, which can offer different selectivity for aromatic and polar compounds.

3. Gradient Optimization:

For gradient methods, modifying the gradient profile can enhance separation.

  • Protocol:

    • Shallow Gradient: If the co-eluting peaks are very close, a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) over the elution window of the critical pair can increase the separation.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the co-eluting peaks to improve their resolution.

Quantitative Data Summary:

The following table summarizes various reported HPLC and UPLC conditions that have been successful in separating Repaglinide from its impurities. This data can serve as a starting point for method development and optimization.

ParameterMethod 1Method 2Method 3
Column Acquity BEH Shield RP-C18 (100 mm x 2.1 mm, 1.7 µm)[1][2]Neosphere C18 (150 x 4.6 mm, 3.5 µm)[1]Purospher STAR C-18 (150 mm x 4.8 mm, 5 µm)[3]
Mobile Phase Gradient Elution[1][2]Methanol: 0.05M Acetate Buffer (pH 3.5) (80:20 v/v)[1]Acetonitrile: Ammonium Formate (pH 2.7, 0.01M) (60:40 v/v)[3]
Flow Rate 0.3 mL/min[1][2]0.8 mL/min[1]1.0 mL/min[3]
Detection 214 nm[1][2]242 nm[1]Not Specified
Column Temp. Not SpecifiedAmbient[1]Not Specified

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Repaglinide?

A1: Common impurities of Repaglinide can arise from the synthesis process or degradation. Forced degradation studies have shown that Repaglinide can degrade under acidic, basic, oxidative, and photolytic conditions.[2][4][5][6] Some known impurities include this compound, as well as other related substances identified through various analytical techniques.[7][8]

Q2: How can I confirm the identity of the co-eluting impurity?

A2: Mass Spectrometry (MS) is the most definitive method for identifying co-eluting peaks. If your HPLC or UPLC system is coupled to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of each eluting compound, which can help in identifying the impurities.[2][4]

Signaling Pathway for Impurity Identification

Impurity_Identification start Co-eluting Peaks Observed lcms_analysis Perform LC-MS Analysis start->lcms_analysis obtain_mass_spectra Obtain Mass Spectra of Eluting Peaks lcms_analysis->obtain_mass_spectra compare_mz Compare m/z with Known Impurities Database obtain_mass_spectra->compare_mz structure_elucidation Structure Elucidation (if unknown) compare_mz->structure_elucidation Unknown Impurity confirmation Impurity Identity Confirmed compare_mz->confirmation Known Impurity structure_elucidation->confirmation

Caption: A workflow for the identification of co-eluting impurities.

Q3: Can forced degradation studies help in preventing future co-elution issues?

A3: Yes, performing forced degradation studies is a proactive approach. By subjecting Repaglinide to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products.[2][4][5][6] Developing a stability-indicating method that can separate all these degradation products from the active pharmaceutical ingredient (API) and from each other will minimize the chances of encountering co-elution problems with real-time stability samples.

Q4: Are there any UPLC methods available that offer better resolution for Repaglinide and its impurities?

A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) generally offers higher resolution and faster analysis times compared to traditional HPLC. A UPLC method using an Acquity BEH Shield RP-C18 column has been shown to effectively resolve Repaglinide from its impurities.[1][2] The smaller particle size of the UPLC column packing (1.7 µm) contributes to the enhanced separation efficiency.[1][2]

References

Validation & Comparative

Navigating Analytical Method Validation: A Comparative Guide for Repaglinide Ethyl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of an analytical method for the quantification of Repaglinide ethyl ester, as per the stringent guidelines of the International Council for Harmonisation (ICH), is a critical step in drug development and quality control. This guide provides a comparative framework for such a validation, drawing upon established methods for the parent compound, Repaglinide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols and presents illustrative data based on validated methods for Repaglinide, offering a robust template for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] According to ICH Q2(R1) guidelines, this involves a thorough evaluation of several performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of a specific analyte.[2] This guide will delve into the key validation parameters, providing detailed experimental protocols and data presentation formats.

Comparative Analysis of Analytical Method Performance

While a direct comparison with alternative methods for this compound is challenging due to the limited availability of specific public data, we can establish a benchmark by examining validated High-Performance Liquid Chromatography (HPLC) methods for Repaglinide. The following tables summarize the kind of quantitative data that should be generated and evaluated during the validation of an analytical method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaIllustrative Result for a Repaglinide Method
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N > 20004500
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterAcceptance CriteriaIllustrative Result for a Repaglinide Method
Correlation Coefficient (r²)≥ 0.9990.9995
Linearity RangeTo be defined based on the intended use1-50 µg/mL
y-interceptClose to zero1520

Table 3: Accuracy (Recovery)

Concentration LevelAcceptance Criteria (% Recovery)Illustrative Result for a Repaglinide Method (% Recovery ± RSD)
80%98.0 - 102.0%99.5 ± 0.7%
100%98.0 - 102.0%100.2 ± 0.5%
120%98.0 - 102.0%101.1 ± 0.6%

Table 4: Precision

Precision TypeAcceptance Criteria (% RSD)Illustrative Result for a Repaglinide Method (% RSD)
Repeatability (Intra-day)≤ 2.0%0.9%
Intermediate Precision (Inter-day)≤ 2.0%1.2%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod of DeterminationIllustrative Result for a Repaglinide Method
LODBased on Signal-to-Noise ratio (3:1) or standard deviation of the response and the slope0.05 µg/mL
LOQBased on Signal-to-Noise ratio (10:1) or standard deviation of the response and the slope0.15 µg/mL

Table 6: Robustness

Parameter VariedIllustrative Result for a Repaglinide Method (% RSD)
Flow Rate (± 0.1 mL/min)< 2.0%
Mobile Phase Composition (± 2%)< 2.0%
Column Temperature (± 2°C)< 2.0%

Experimental Protocols

The following are detailed methodologies for the key experiments required for the validation of an analytical method for this compound, based on established protocols for Repaglinide.

Specificity (Forced Degradation Studies)

To demonstrate the specificity of the analytical method, forced degradation studies are performed to ensure that the peak corresponding to this compound is well-resolved from any potential degradation products.[1]

  • Acid Hydrolysis: A solution of this compound is treated with 0.1 N HCl and refluxed for a specified period.

  • Base Hydrolysis: A solution of the analyte is treated with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: The analyte solution is exposed to a solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: The solid drug substance is subjected to dry heat (e.g., 60°C for 24 hours).

  • Photolytic Degradation: The analyte solution is exposed to UV light.

The resulting solutions are then analyzed by the proposed HPLC method to check for any co-eluting peaks with the main analyte peak.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • A series of at least five standard solutions of this compound are prepared over a specified concentration range.

  • Each solution is injected in triplicate.

  • A calibration curve is constructed by plotting the mean peak area against the concentration.

  • The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

Accuracy

Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a placebo spiked with the analyte).

  • The accuracy is assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • At each level, three replicate samples are prepared and analyzed.

  • The percentage recovery of the analyte is calculated.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): A minimum of six replicate injections of the same standard solution are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, with different analysts, and/or on different instruments.

  • The relative standard deviation (RSD) of the peak areas is calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy.

  • Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: A calibration curve is established using samples with concentrations in the range of the LOQ. The standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses is used along with the slope of the calibration curve to calculate LOD and LOQ.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Small, deliberate changes are made to the chromatographic conditions, such as:

    • Flow rate of the mobile phase.

    • Composition of the mobile phase.

    • pH of the mobile phase.

    • Column temperature.

  • The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) is evaluated.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method as per ICH guidelines.

analytical_method_validation_workflow method_development Analytical Method Development preliminary_validation Preliminary Validation & Optimization method_development->preliminary_validation validation_protocol Write Validation Protocol preliminary_validation->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Analytical method validation workflow as per ICH guidelines.

References

A Comparative Guide to Analytical Methods for the Quantification of Repaglinide and its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the most common methods used for Repaglinide quantification, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
HPLC-UV RepaglinideBulk Drug/Formulation1-5 µg/mL---
RepaglinideBulk Drug/Formulation5-50 µg/mL0.73 µg/mL2.21 µg/mL-[3]
RepaglinideTablets0.1-1.2 µg/mL0.1 µg/mL0.4 µg/mL-[4]
RepaglinidePharmaceutical Formulation100–500 μg/ml---[2]
Repaglinide & MetforminTablet Formulation2-10 µg/ml--99.34[1]
LC-MS/MS RepaglinideHuman Plasma0.5-100 ng/mL---[5][6]
RepaglinideHuman Plasma0.050–50 ng/mL0.010 ng/mL--[7]
13 Antidiabetic DrugsHuman Hair1-50,000 pg/mg0.5-5 pg/mg1-10 pg/mg-[8]
UV-Vis RepaglinideBulk Drug/Formulation2–70 μg/ml0.1109 μg/ml0.336 μg/ml98.5[9]
RepaglinideTablets-1.15 µg/mL3.48 µg/mL-[3]
Spectrofluorimetry RepaglinideTablets5-80 µg/ml6.49 µg/ml (calculated)14.69 µg/ml (calculated)-[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Repaglinide quantification.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Repaglinide in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (100 x 4.6 mm, 5µm particle size), such as Kromasil ODS.

  • Mobile Phase: A gradient mixture of methanol and phosphate buffer (pH 3.0).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 242 nm.

  • Standard Preparation: A stock solution of Repaglinide (500 µg/mL) is prepared in methanol. Working standards in the range of 1-5 µg/mL are prepared by diluting the stock solution.

  • Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. An amount of powder equivalent to 0.5 mg of Repaglinide is transferred to a 50 mL volumetric flask, dissolved in methanol with sonication, and the volume is made up. This solution is further diluted to fall within the calibration range.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are measured.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive method is ideal for quantifying Repaglinide in biological matrices such as human plasma.[7]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: XDB-C18 column.[7]

  • Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 6.8, 0.01 mol/L).[7]

  • Internal Standard (IS): Diazepam.[7]

  • Extraction from Plasma: Liquid-liquid extraction is performed on 25 µL of plasma using a mixture of diethyl ether and dichloromethane (60:40, v/v).[7]

  • Detection: The analysis is carried out in multiple reaction monitoring (MRM) mode.[7]

  • Calibration: The assay is linear over a concentration range of 0.050–50 ng/mL.[7]

Visualizing Method Comparison and Workflow

To better understand the relationships between different analytical methods and the typical workflow of a comparative study, the following diagrams are provided.

analytical_method_comparison Comparison of Analytical Methods for Repaglinide Quantification cluster_methods Analytical Techniques cluster_performance Key Performance Characteristics HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity High Cost Cost & Complexity HPLC_UV->Cost Moderate Matrix_Effect Matrix Effect Susceptibility HPLC_UV->Matrix_Effect Low to Moderate LC_MS_MS LC-MS/MS LC_MS_MS->Sensitivity Very High LC_MS_MS->Specificity Very High LC_MS_MS->Cost High LC_MS_MS->Matrix_Effect Can be Significant UV_Vis UV-Vis UV_Vis->Sensitivity Low UV_Vis->Specificity Low UV_Vis->Cost Low UV_Vis->Matrix_Effect High inter_laboratory_workflow General Workflow for an Inter-Laboratory Comparison Study cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Analyze Samples Using Agreed Methods C->D E Data Acquisition & Initial Processing D->E F Centralized Data Collection E->F G Statistical Analysis (e.g., z-scores, bias) F->G H Final Report & Recommendations G->H

References

A Comparative Guide to the Chemical Stability of Repaglinide and its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of the oral antidiabetic agent Repaglinide and its process-related impurity, Repaglinide ethyl ester. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the degradation pathways and stability profiles of both the active pharmaceutical ingredient (API) and its impurities is paramount in drug development and formulation.

While extensive stability data is available for Repaglinide under various stress conditions, there is a notable lack of publicly available, detailed stability studies for this compound. This guide summarizes the known stability of Repaglinide based on experimental data and provides a qualitative assessment of the expected stability of this compound based on general chemical principles of esters.

Executive Summary of Comparative Stability

CompoundSusceptibility to HydrolysisSusceptibility to OxidationSusceptibility to PhotolysisThermal Stability
Repaglinide Sensitive to both acidic and alkaline conditions, with significant degradation observed.[1]Susceptible to oxidative degradation.[1][2]Generally stable.Relatively stable.
This compound Expected to be highly susceptible to alkaline hydrolysis, yielding Repaglinide. Susceptibility to acidic hydrolysis is also likely.Data not available.Data not available.Data not available.

In-Depth Stability Profile of Repaglinide

Forced degradation studies are crucial in identifying the potential degradation products and pathways of a drug substance. Repaglinide has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

Repaglinide demonstrates significant degradation under both acidic and alkaline conditions. The degradation kinetics often follow pseudo-first-order reactions.

  • Acidic Conditions: Studies have shown substantial degradation in the presence of hydrochloric acid. For instance, degradation of 19.93% in 0.01 M HCl and 38.32% in 0.1 M HCl has been reported.[1]

  • Alkaline Conditions: Repaglinide is also labile in basic media, with reported degradation of 85.1% under certain alkaline hydrolysis conditions.[1] However, another study showed more stability in 0.01 M and 0.1 M NaOH, with degradation in the range of 6.13–7.24%.[1] This variability may be due to different experimental conditions.

  • Neutral Conditions: The drug is found to be almost stable under neutral hydrolytic conditions.

Oxidative Degradation

Repaglinide is susceptible to degradation in the presence of oxidizing agents.

  • Studies using hydrogen peroxide (H₂O₂) have shown significant degradation. For example, degradation percentages of 9.16% in 0.3% H₂O₂ and 21.75% in 3% H₂O₂ have been observed.[1] Another study reported high degradation of 40.7% by oxidation.[1]

Photolytic and Thermal Degradation
  • Photolytic Stability: Repaglinide is generally considered to be stable under photolytic stress when exposed to UV light.

  • Thermal Stability: The drug is relatively stable under dry heat conditions, with only minor degradation being reported.

Quantitative Data on Repaglinide Degradation

The following table summarizes the percentage of degradation of Repaglinide under various stress conditions as reported in the literature.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis0.01 M HCl-70°C19.93[1]
Acid Hydrolysis0.1 M HCl-70°C38.32[1]
Acid Hydrolysis1 M HCl--28.7 - 35.8[1]
Alkaline Hydrolysis0.01 M NaOH-70°C6.13[1]
Alkaline Hydrolysis0.1 M NaOH-70°C7.24[1]
Alkaline Hydrolysis1 M NaOH--41.9 - 85.1[1]
Oxidative Degradation0.3% H₂O₂-70°C9.16[1]
Oxidative Degradation3% H₂O₂-70°C21.75[1]
Oxidative Degradation30% H₂O₂--40.7[1]

Stability Profile of this compound: A Qualitative Assessment

Esters are known to be susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acids and bases.

  • Alkaline Hydrolysis: Ester hydrolysis is typically rapid and irreversible under basic conditions, a reaction known as saponification. It is therefore highly probable that this compound is unstable in alkaline environments, degrading to form Repaglinide and ethanol. The synthesis of Repaglinide often involves the hydrolysis of its ethyl ester with a base like sodium hydroxide, which supports this assumption.

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis of esters is a reversible reaction. This compound is also expected to undergo hydrolysis under acidic conditions to yield Repaglinide and ethanol, although the reaction rate and extent of degradation compared to alkaline conditions are unknown without specific experimental data.

Without experimental data, it is difficult to predict the stability of this compound under oxidative, photolytic, and thermal stress.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of stability studies. Below are representative protocols for forced degradation studies of Repaglinide.

Forced Degradation Study Protocol for Repaglinide
  • Preparation of Stock Solution: A stock solution of Repaglinide (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an equal volume of an acid solution (e.g., 0.1 M HCl, 1 M HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The solution is then neutralized with a base (e.g., NaOH).

    • Alkaline Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The solution is then neutralized with an acid (e.g., HCl).

    • Oxidative Degradation: The stock solution is treated with an equal volume of hydrogen peroxide solution (e.g., 3%, 30%) and kept at room temperature or a slightly elevated temperature for a specified time.

    • Thermal Degradation: The solid drug substance is kept in a hot air oven at a high temperature (e.g., 60-100°C) for a defined period.

    • Photolytic Degradation: The solid drug substance or its solution is exposed to UV radiation (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specific duration.

  • Sample Analysis: After the stress period, the samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

Visualizations

Degradation Pathway of Repaglinide

The following diagram illustrates the potential degradation pathways of Repaglinide under various stress conditions.

Repaglinide_Degradation cluster_acid Acid Hydrolysis cluster_alkali Alkaline Hydrolysis cluster_oxidation Oxidation Repaglinide Repaglinide Acid_DP1 Degradation Product 1 Repaglinide->Acid_DP1 HCl Acid_DP2 Degradation Product 2 Repaglinide->Acid_DP2 HCl Alkali_DP1 Degradation Product 3 Repaglinide->Alkali_DP1 NaOH Alkali_DP2 Degradation Product 4 Repaglinide->Alkali_DP2 NaOH Oxidative_DP1 Degradation Product 5 Repaglinide->Oxidative_DP1 H₂O₂ Oxidative_DP2 Degradation Product 6 Repaglinide->Oxidative_DP2 H₂O₂

Caption: Potential degradation pathways of Repaglinide under stress conditions.

Experimental Workflow for Stability Indicating Assay

This diagram outlines the general workflow for developing a stability-indicating analytical method.

Stability_Workflow start Drug Substance stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress method_dev Method Development (e.g., HPLC) stress->method_dev separation Separation of Drug and Degradation Products method_dev->separation validation Method Validation (Specificity, Linearity, Accuracy, Precision) separation->validation analysis Analysis of Stability Samples validation->analysis end Stability Profile analysis->end

Caption: General workflow for a stability-indicating assay development.

Conclusion

While direct experimental data on the stability of this compound is scarce, its chemical structure as an ester strongly suggests a high susceptibility to hydrolysis, particularly in alkaline conditions, where it would convert to Repaglinide. This inherent instability as an ester is a key consideration, especially as it is a known impurity. Further studies are warranted to fully characterize the stability profile of this compound to better control its levels in the final drug product.

References

A Comparative Guide to Repaglinide Ethyl Ester and Other Known Repaglinide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Repaglinide ethyl ester (also known as Repaglinide EP Impurity D) with other known impurities of the anti-diabetic drug Repaglinide. The information presented herein is curated from publicly available scientific literature and is intended to assist researchers and drug development professionals in understanding the impurity profile of Repaglinide. This document summarizes key analytical data, outlines experimental protocols for impurity determination, and visualizes relevant biological and analytical workflows.

Understanding Repaglinide and Its Impurities

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] During its synthesis, formulation, and storage, various related substances and degradation products can arise, which are classified as impurities.[2] The presence and quantity of these impurities are critical quality attributes of the drug substance and drug product, as they can potentially impact safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) have defined specifications for several of these impurities.

This guide focuses on a comparative analysis of this compound against other prominent impurities, providing a consolidated resource for their identification and control.

Comparative Analysis of Repaglinide Impurities

The following table summarizes the key characteristics of this compound and other frequently cited Repaglinide impurities. This data is essential for the development of analytical methods for impurity profiling.

Impurity NameEP DesignationChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compoundImpurity DEthyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoateC₂₉H₄₀N₂O₄480.64[3][4]
Repaglinide Impurity AImpurity A4-(Carboxymethyl)-2-ethoxybenzoic acidC₁₁H₁₂O₅224.21[5][6]
Repaglinide Impurity BImpurity B[3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acidC₁₃H₁₆O₅252.26[7][8]
Repaglinide Impurity CImpurity C(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amineC₁₆H₂₆N₂246.40[9][10]
Repaglinide Impurity EImpurity E2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acidC₂₇H₃₆N₂O₄452.59[2][11]

Experimental Protocols for Impurity Analysis

The detection and quantification of Repaglinide and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below are representative experimental protocols derived from published methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of Repaglinide and its related impurities in bulk drug substances and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase composition could be acetonitrile and ammonium acetate buffer (pH 4.5) in a 70:30 v/v ratio.[12]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[12]

  • Detection: UV detection at a wavelength of 240 nm or 245 nm.[13][14]

  • Column Temperature: Ambient or controlled at 30°C.[12]

  • Injection Volume: 20 µL.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the identification and characterization of impurities, especially at low levels, LC-MS/MS offers high sensitivity and specificity.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions: Similar to the HPLC method, but often with UPLC columns (e.g., Acquity BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm) for better resolution and faster analysis.[16]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification or full scan and product ion scan modes for structural elucidation. For Repaglinide, a common MRM transition is m/z 453.3 > 162.2.[17]

Visualizing Key Processes

To better understand the context of Repaglinide and its impurities, the following diagrams illustrate the drug's mechanism of action and a general workflow for impurity analysis.

Repaglinide Signaling Pathway Repaglinide's Mechanism of Action on Pancreatic β-cells cluster_beta_cell Pancreatic β-cell repaglinide Repaglinide katp ATP-sensitive K+ Channel repaglinide->katp Binds and closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers blood_glucose Lowered Blood Glucose insulin_secretion->blood_glucose Results in

Caption: Mechanism of action of Repaglinide on pancreatic β-cells.

Repaglinide Impurity Analysis Workflow General Workflow for Repaglinide Impurity Analysis start Sample Preparation (Bulk Drug or Formulation) hplc HPLC Analysis (Separation and Quantification) start->hplc lcms LC-MS/MS Analysis (Identification and Characterization) hplc->lcms For unknown peaks data_analysis Data Analysis and Reporting hplc->data_analysis lcms->data_analysis end Impurity Profile Established data_analysis->end

Caption: A generalized workflow for the analysis of Repaglinide impurities.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative determination of the anti-diabetic drug, Repaglinide, in pharmaceutical formulations. This guide provides a comprehensive overview of the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their needs.

While the initial focus was on Repaglinide ethyl ester, the available scientific literature predominantly features validated methods for Repaglinide. This guide, therefore, presents a cross-validation of established HPLC and UPLC methods for Repaglinide, offering valuable insights into the advantages and performance of each technique.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key chromatographic conditions and validation parameters for a representative HPLC and a stability-indicating UPLC method for the analysis of Repaglinide.

Table 1: Chromatographic Conditions

ParameterHPLC MethodUPLC Method[1]
Column C18 (250x 4.6 mm, 5µm)Waters Acquity BEH C18 (100 × 2.1) mm, 1.7 μm[1]
Mobile Phase Acetonitrile: Ammonium formate (65:35 v/v)Potassium dihydrogen phosphate buffer (pH 3.2): Acetonitrile (40:60 v/v)[1]
Flow Rate 1.0 mL/minNot specified in abstract, typically lower for UPLC
Detection Wavelength 245 nm245 nm[1]
Run Time ~4.22 minutes4 minutes[1]

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method[1]
Linearity Range 1–6 µg/mL0.1-750 µg/mL[1]
Correlation Coefficient (r²) 0.99960.9997[1]
Limit of Detection (LOD) 0.057 µg/mL0.03 µg/mL[1]
Limit of Quantification (LOQ) 0.192 µg/mL0.1 µg/mL[1]
Accuracy (% Recovery) 99.72% to 100.33%96.6-100.9%[1]
Precision (%RSD) Not explicitly statedWithin-day and between-day RSD < 1.0%[1]

Experimental Protocols

HPLC Method Protocol

This protocol is based on the method described by Pravesh Kumar et al.

1. Preparation of Mobile Phase: A mixture of Acetonitrile and Ammonium formate in the ratio of 65:35 (v/v) was prepared. The mobile phase was filtered through a 0.45 µm membrane filter and sonicated to degas before use.

2. Standard Solution Preparation: A standard stock solution of Repaglinide (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by further diluting the stock solution with the mobile phase to achieve concentrations within the linearity range of 1–6 µg/mL.

3. Chromatographic Analysis: The analysis was performed on a C18 column (250x 4.6 mm, 5µm). The mobile phase was pumped at a flow rate of 1.0 mL/min. The injection volume was not specified. The eluent was monitored at a UV detection wavelength of 245 nm. The retention time for Repaglinide was approximately 4.22 minutes.

UPLC Method Protocol

This protocol is based on the stability-indicating method developed by Xavier and Basavaiah.[1]

1. Preparation of Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.2) and acetonitrile in the ratio of 40:60 (v/v) was prepared.[1]

2. Standard Solution Preparation: Details on the preparation of standard solutions were not available in the abstract. However, the linearity range of 0.1-750 µg/mL suggests the preparation of a stock solution and subsequent serial dilutions with the mobile phase.[1]

3. Chromatographic Analysis: The separation was achieved on a Waters Acquity BEH C18 column (100 × 2.1 mm, 1.7 μm).[1] The total run time for the assay was 4 minutes.[1] The eluted compound was detected at 245 nm using a UV detector.[1]

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_validation Method Validation & Comparison hplc_prep Sample Preparation hplc_analysis HPLC Analysis (C18, 250x4.6mm, 5µm) hplc_prep->hplc_analysis hplc_data Data Acquisition (Retention Time, Peak Area) hplc_analysis->hplc_data linearity Linearity hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision lod_loq LOD & LOQ hplc_data->lod_loq uplc_prep Sample Preparation uplc_analysis UPLC Analysis (BEH C18, 100x2.1mm, 1.7µm) uplc_prep->uplc_analysis uplc_data Data Acquisition (Retention Time, Peak Area) uplc_analysis->uplc_data uplc_data->linearity uplc_data->accuracy uplc_data->precision uplc_data->lod_loq comparison Performance Comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

References

A Comparative Guide to the Analytical Quantification of Repaglinide: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of various analytical methods for the determination of Repaglinide, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). While the initial focus was on Repaglinide ethyl ester, the available scientific literature predominantly reports on Repaglinide. Therefore, this guide will concentrate on the analytical methodologies for Repaglinide.

Quantitative Data Summary

The sensitivity of an analytical method is a critical parameter, and LOD and LOQ are key indicators of this sensitivity. The following table summarizes the LOD and LOQ values for Repaglinide obtained by different analytical techniques, providing a clear comparison of their performance.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
High-Performance Liquid Chromatography (HPLC) with UV Detection
RP-HPLC0.057 µg/mL0.192 µg/mL[1]
RP-HPLC0.73 µg/mL2.21 µg/mL[2]
RP-HPLCNot ReportedNot Reported[3]
UV-Visible Spectrophotometry
UV Spectrophotometry1.15 µg/mL3.48 µg/mL[2]
UV Spectrophotometry2.17 µg/mLNot specified, but linearity range starts at 15 µg/mL[4]
UV Spectrophotometry in 0.1M NaOH0.13 µg/mL0.39 µg/mL[5]
UV Spectrophotometry in 0.1M HCl0.18 µg/mL0.54 µg/mL[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS (in human plasma)0.010 ng/mL0.050 ng/mL[6]
LC-MS/MS (in human plasma)Not specified, LLOQ is 0.5 ng/mL0.5 ng/mL[7]

LLOQ : Lower Limit of Quantification

Comparison with Alternative Antidiabetic Drugs

To provide a broader context, the following table presents LOD and LOQ values for other commonly used oral antidiabetic drugs, determined by HPLC. This comparison highlights the relative sensitivity of the analytical methods for Repaglinide.

DrugAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Saxagliptin MonohydrateRP-HPLC0.5815 µg/mL1.7622 µg/mL[8]
Alogliptin BenzoateHPLC0.03 µg/mL0.09 µg/mL[9]
MetforminRP-HPLCNot specifiedNot specified[10]
PioglitazoneRP-HPLCNot specifiedNot specified[10]
GlimepirideRP-HPLCNot specifiedNot specified[10]
LinagliptinRP-HPLC0.9 µg/mLNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols for the key analytical methods cited in this guide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Method A (High Sensitivity) [1]

  • Chromatographic System: A reversed-phase high-performance liquid chromatograph.

  • Column: C18 column (250 x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of Acetonitrile and Ammonium formate in a ratio of 65:35.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Standard Preparation: A standard stock solution of 1 mg/mL Repaglinide was prepared in methanol and further diluted with the mobile phase to achieve concentrations within the linearity range of 1–6 μg/mL.

Method B [2]

  • Chromatographic System: Agilent TC-C18 (2) column.

  • Mobile Phase: Methanol and water (80:20 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Not explicitly stated, but typical for UV detection.

  • Standard Preparation: A standard stock solution of 1000 μg/mL Repaglinide was prepared in methanol. This was further diluted with the mobile phase to achieve concentrations in the linearity range of 5-50 μg/ml.

UV-Visible Spectrophotometry

Method A [2]

  • Instrument: Shimadzu 1700 Double beam UV-Vis spectrophotometer with 1.0-cm quartz cells.

  • Solvent: Methanol.

  • Wavelength of Detection: 241 nm.

  • Standard Preparation: A standard stock solution of 1000 μg/mL Repaglinide was prepared in methanol. Further dilutions were made with methanol to obtain concentrations in the range of 5-30 μg/ml.

Method B (with Methyl Orange) [4]

  • Principle: Based on the formation of an extractable colored complex of the drug with the coloring agent Methyl orange dye.

  • Wavelength of Maximum Absorbance: 618.9 nm.

  • Linearity Range: 15-50 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method for Determination in Human Plasma [6]

  • Chromatographic System: High-performance liquid chromatography coupled with a tandem mass spectrometer.

  • Column: XDB-C18 column.

  • Mobile Phase: Acetonitrile–ammonium acetate buffer (pH 6.8, 0.01 mol/L).

  • Extraction: Liquid–liquid extraction from plasma (25 μL) using diethyl ether–dichloromethane (60:40, v/v).

  • Detection: API 4000 mass spectrometer with an ESI interface operating in the multiple reaction monitoring (MRM) mode.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in the analytical workflows.

cluster_prep Standard & Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uv UV-Vis Spectrophotometry start Weigh Repaglinide Standard/Sample dissolve Dissolve in Methanol (Stock Solution) start->dissolve dilute Serial Dilutions to Working Concentrations dissolve->dilute inject Inject into HPLC System dilute->inject For HPLC measure Measure Absorbance at λmax dilute->measure For UV-Vis separate Separation on C18 Column inject->separate detect UV Detection separate->detect data Data Acquisition & Analysis detect->data plot Plot Calibration Curve measure->plot determine Determine Concentration plot->determine

Caption: General workflow for HPLC-UV and UV-Vis spectrophotometric analysis of Repaglinide.

cluster_extraction Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis plasma Collect Plasma Sample extract Liquid-Liquid Extraction plasma->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lcms Inject into LC-MS/MS System reconstitute->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize detect_msms MS/MS Detection (MRM) ionize->detect_msms data_lcms Data Acquisition & Quantification detect_msms->data_lcms

Caption: Workflow for the bioanalytical determination of Repaglinide in plasma using LC-MS/MS.

References

Robustness of Analytical Methods for Repaglinide and its Ethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative analysis of the robustness of high-performance liquid chromatography (HPLC) methods used for the determination of Repaglinide, offering insights applicable to its ethyl ester derivative. For researchers, scientists, and drug development professionals, understanding the robustness of these methods is paramount for ensuring reliable and consistent analytical results.

Comparative Analysis of Method Robustness

The following table summarizes the robustness testing parameters from various studies on HPLC methods for Repaglinide. These parameters and their acceptable variation ranges provide a strong indication of the method's reliability under different operating conditions. While specific data for Repaglinide ethyl ester is limited, the principles and parameters are directly translatable.

Parameter Varied Study 1: HPLC Method Study 2: RP-HPLC Method for Simultaneous Estimation Study 3: Stability-Indicating RP-HPLC Method
Mobile Phase Composition Organic phase varied by ±2%Methanol percentage varied (e.g., 59%, 60%, 61%)[1]Not specified
pH of Mobile Phase Buffer Varied by ±0.2 unitspH varied (e.g., 4.2, 4.3, 4.4)[1]Alteration in pH of the mobile phase was tested[2]
Flow Rate Varied by ±0.1 mL/minVaried by ±0.1 mL/min[1]Not specified
Column Temperature Not specifiedNot specifiedNot specified
Wavelength Not specifiedNot specifiedChanges in the wavelength were evaluated[2]
Acceptance Criteria System suitability parameters (e.g., tailing factor, theoretical plates) and assay values within specified limits.Relative Standard Deviation (%RSD) less than 2% for all results.[1]No marked changes in the chromatographic parameters.[2]

Experimental Protocols for Robustness Testing

The robustness of an analytical HPLC method is typically evaluated by intentionally introducing small variations to the method parameters and observing the impact on the analytical results, such as retention time, peak area, peak shape, and resolution between the analyte and other compounds.

General Protocol for Robustness Testing of an HPLC Method for Repaglinide (and its Ethyl Ester):

  • Standard Solution Preparation: Prepare a standard solution of Repaglinide or this compound of a known concentration.

  • System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria under the nominal method conditions. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Variation of Method Parameters: Introduce deliberate, small changes to the chromatographic conditions, one at a time. The following are common parameters to vary:

    • Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous buffer by a small margin (e.g., ±2%). For instance, if the nominal composition is 60:40 (v/v) Acetonitrile:Buffer, test compositions of 58:42 and 62:38.

    • pH of the Mobile Phase Buffer: Adjust the pH of the aqueous component of the mobile phase by a small amount (e.g., ±0.2 pH units).

    • Flow Rate: Vary the flow rate of the mobile phase (e.g., ±0.1 mL/min from the nominal flow rate).

    • Column Temperature: If the method specifies a column temperature, vary it by a few degrees (e.g., ±5 °C).

    • Detection Wavelength: Change the detection wavelength slightly (e.g., ±2 nm).

  • Analysis: Inject the standard solution under each of the modified conditions and record the chromatograms.

  • Data Evaluation: For each condition, evaluate the critical analytical responses, including:

    • Retention time of the analyte peak.

    • Peak area and/or peak height.

    • Tailing factor of the peak.

    • Resolution between the analyte peak and any adjacent peaks (e.g., impurities or degradation products).

  • Acceptance Criteria: The method is considered robust if the analytical results remain within the predefined acceptance criteria for all the tested variations. Typically, the relative standard deviation (%RSD) of the results should be within an acceptable range (e.g., <2%).

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.

Robustness_Testing_Workflow start Start Robustness Test define_params Define Method Parameters and Acceptance Criteria start->define_params prepare_samples Prepare Standard Solutions define_params->prepare_samples nominal_conditions Run Analysis under Nominal Conditions prepare_samples->nominal_conditions vary_param Vary One Parameter (e.g., pH, Flow Rate) nominal_conditions->vary_param run_analysis Run Analysis under Varied Condition vary_param->run_analysis collect_data Collect and Analyze Data (Retention Time, Peak Area, etc.) run_analysis->collect_data compare_results Compare with Acceptance Criteria collect_data->compare_results robust Parameter is Robust compare_results->robust Pass not_robust Parameter is Not Robust (Investigate and Optimize) compare_results->not_robust Fail next_param More Parameters to Test? robust->next_param not_robust->next_param next_param->vary_param Yes end End Robustness Test next_param->end No

Caption: Workflow for Robustness Testing of an Analytical Method.

References

"comparison of different extraction techniques for Repaglinide ethyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean extraction of active pharmaceutical ingredients (APIs) and their esters, such as Repaglinide ethyl ester, is a critical step in analysis and formulation. This guide provides a comparative overview of various extraction techniques, focusing on methodologies applicable to Repaglinide and its derivatives. While specific data for this compound is limited in publicly available literature, the principles and quantitative data for the parent compound, Repaglinide, offer valuable insights due to their structural similarities.

The primary extraction methods discussed include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) and its micro-extraction variants, and Vortex-Assisted Liquid-Liquid Microextraction (VALLME). Newer, "green" techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are also considered, although their specific application to Repaglinide for analytical purposes is less documented.

Quantitative Comparison of Extraction Techniques

The selection of an appropriate extraction technique depends on a variety of factors, including the sample matrix, the desired level of purity, the required sensitivity of the subsequent analysis, and practical considerations such as time, cost, and environmental impact. The following table summarizes the quantitative performance of different extraction methods for Repaglinide based on available experimental data.

Extraction TechniqueSample MatrixRecovery (%)Extraction TimeKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Human Plasma92%[1]Not SpecifiedHigh recovery, well-establishedCan be labor-intensive, may form emulsions
Rabbit Serum95%[2][3]Not SpecifiedHigh efficiency for biological fluidsRequires significant solvent volumes
Human Plasma96.02%[4]Not SpecifiedExcellent recovery for complex matricesPotential for analyte loss during phase separation
Human Plasma89.73 ± 7.31%[5]Not SpecifiedSimple and cost-effectiveTime-consuming, potential for environmental concerns
Solid-Phase Microextraction (SPME) Human Microsomal Medium~90%[6]Not SpecifiedHigh-throughput, low solvent usageRequires specialized equipment
Vortex-Assisted Liquid-Liquid Microextraction (VALLME) Water83 - 109%Not SpecifiedHigh enrichment factor, minimal solvent usePrimarily demonstrated for aqueous samples

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are protocols for the most commonly documented methods for Repaglinide.

Liquid-Liquid Extraction (LLE) of Repaglinide from Human Plasma[1]
  • Sample Preparation : To a volume of human plasma containing Repaglinide, add an internal standard.

  • pH Adjustment : Adjust the pH of the plasma sample to 7.4.

  • Extraction : Add ethyl acetate as the extraction solvent.

  • Agitation : Vortex the mixture to ensure thorough mixing and facilitate the transfer of Repaglinide into the organic phase.

  • Phase Separation : Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection : Transfer the organic layer (ethyl acetate) to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the residue in the mobile phase for subsequent HPLC analysis.

Thin-Film Solid-Phase Microextraction (TFME) of Repaglinide from Human Microsomal Medium[6]
  • Apparatus : Utilize a 96-blade TFME system with a C18 coating.

  • Extraction : Expose the C18-coated blades to the human microsomal medium containing Repaglinide and its metabolites.

  • Adsorption : Allow for a specified period for the analytes to adsorb onto the C18 coating.

  • Desorption : Desorb the analytes from the blades directly into a suitable solvent or mobile phase.

  • Analysis : Analyze the resulting solution using LC-MS/MS.

Vortex-Assisted Liquid-Liquid Microextraction (VALLME) with Back Extraction of Repaglinide in Water Samples
  • Sample Preparation : Take a 10 mL aqueous sample containing Repaglinide.

  • Extraction Solvent Addition : Add 200 μL of n-octane to the sample.

  • Vortexing : Vortex the mixture vigorously to disperse the n-octane and create a cloudy solution, maximizing the surface area for extraction.

  • Phase Separation : Centrifuge the sample to separate the n-octane from the aqueous phase.

  • Back Extraction : Collect the n-octane phase and add a small volume of a suitable back-extraction solution (e.g., an acidic or basic solution depending on the analyte's properties) to transfer the Repaglinide into this new aqueous phase, further concentrating and purifying the sample.

  • Analysis : Inject the final aqueous solution into an HPLC system for quantification.

Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow of each extraction technique.

LLE_Workflow start Start: Plasma Sample ph_adjust pH Adjustment (pH 7.4) start->ph_adjust add_solvent Add Ethyl Acetate ph_adjust->add_solvent vortex Vortex Mixing add_solvent->vortex centrifuge Centrifugation vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (HPLC) reconstitute->end

Liquid-Liquid Extraction (LLE) Workflow for Repaglinide.

SPE_Workflow start Start: Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute end Analysis elute->end

General Solid-Phase Extraction (SPE) Workflow.

Concluding Remarks

For the extraction of Repaglinide from biological fluids, both Liquid-Liquid Extraction and Solid-Phase Extraction techniques have demonstrated high recovery rates. LLE is a well-established and effective method but can be more time-consuming and use larger volumes of organic solvents. SPE and its micro-extraction variants offer the potential for higher throughput, reduced solvent consumption, and automation, making them attractive for routine analysis in a high-volume laboratory setting.

References

A Comparative Guide to Determining the Relative Response Factor for Repaglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of methods for determining the Relative Response Factor (RRF) of Repaglinide ethyl ester, a known impurity of the anti-diabetic drug Repaglinide. We present supporting experimental protocols and data to facilitate an objective comparison with other quantification alternatives.

Comparison of Quantification Methods for Impurities

Parameter Direct Quantification with Impurity Standard Relative Response Factor (RRF) Method Assumption of RRF = 1 Universal Detector (e.g., CAD)
Principle Comparison of the analyte response to the response of a certified reference standard of the impurity.Correction of the impurity response relative to the main analyte's response.[1][2][3]Assumes the detector response for the impurity and the API is identical at the same concentration.[1]Near-universal response for non-volatile analytes, independent of chemical structure.[4]
Accuracy HighHigh, when RRF is accurately determined.Low to moderate, depends on the structural similarity between impurity and API.High, provides a more uniform response.[4]
Requirement Certified reference standard of the impurity.Reference standard of the API and a small, pure sample of the impurity for initial RRF determination.Only the API reference standard is needed for routine analysis.Specialized detector (e.g., Charged Aerosol Detector).
Cost & Effort High cost and effort for synthesis and certification of impurity standards.Moderate initial effort for RRF determination, but cost-effective for routine analysis.[2][5]LowHigh initial instrument cost.
Regulatory Widely accepted.Accepted by regulatory bodies like ICH and USP when properly validated.[3][6]Generally discouraged unless justified.Increasingly accepted, especially when UV response is poor or absent.[4]

Experimental Protocol: Determination of RRF for this compound

This protocol outlines the slope method for determining the RRF of this compound relative to Repaglinide using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][7]

1. Materials and Reagents:

  • Repaglinide reference standard

  • This compound impurity (isolated and purified)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium formate

  • Formic acid

  • Purified water

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: Ammonium formate buffer (pH 3.5, adjusted with formic acid) in a ratio of 65:35 (v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 245 nm[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Preparation of Standard Solutions:

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh about 25 mg of Repaglinide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Curve Solutions:

    • Prepare a series of at least five concentrations for both Repaglinide and this compound, ranging from the quantitation limit (QL) to 150% of the target impurity concentration (e.g., 0.1% of the API concentration).[2][7] Dilute the stock solutions with the mobile phase to achieve the desired concentrations.

4. Analytical Procedure:

  • Inject each calibration solution in triplicate into the HPLC system.

  • Record the peak areas for Repaglinide and this compound in each chromatogram.

  • Plot a calibration curve of the mean peak area versus concentration for both the API and the impurity.

  • Perform a linear regression analysis for each calibration curve and determine the slope.

5. Calculation of the Relative Response Factor (RRF):

The RRF is calculated using the slopes of the calibration curves:[7]

RRF = (Slope of Impurity) / (Slope of API)

Data Presentation: RRF Determination for this compound

The following table summarizes hypothetical data from an RRF determination experiment.

Analyte Concentration (µg/mL) Mean Peak Area (n=3) Slope of Calibration Curve R-squared (R²) Calculated RRF
Repaglinide 0.15,21052,0500.9998-
0.526,150
1.051,980
1.578,230
2.0104,500
This compound 0.14,89048,8500.99990.938
0.524,520
1.048,890
1.573,250
2.097,680

In this example, the calculated RRF of 0.938 would be used to correct the concentration of this compound in routine analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the RRF determination process and the calculation of impurity concentration using the determined RRF.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Calculation prep_api Prepare Repaglinide Stock Solution prep_cal_api Prepare API Calibration Series prep_api->prep_cal_api prep_imp Prepare this compound Stock Solution prep_cal_imp Prepare Impurity Calibration Series prep_imp->prep_cal_imp hplc_analysis Inject all solutions into HPLC prep_cal_api->hplc_analysis prep_cal_imp->hplc_analysis get_data Record Peak Areas hplc_analysis->get_data plot_curves Plot Peak Area vs. Concentration get_data->plot_curves lin_reg Perform Linear Regression plot_curves->lin_reg calc_slopes Determine Slopes lin_reg->calc_slopes calc_rrf Calculate RRF calc_slopes->calc_rrf

Workflow for RRF Determination

Impurity_Calculation_Workflow cluster_routine Routine Analysis cluster_quant Quantification prep_sample Prepare Sample Solution inject Inject Sample and Standard prep_sample->inject prep_api_std Prepare API Standard Solution prep_api_std->inject measure_areas Measure Peak Areas of API and Impurity inject->measure_areas formula Impurity (%) = (Area_imp / Area_api) * (Conc_api / Conc_sample) * (1 / RRF) * 100 measure_areas->formula result Reported Impurity Level formula->result

Impurity Quantification using RRF

References

Safety Operating Guide

Personal protective equipment for handling Repaglinide ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Repaglinide ethyl ester. The following procedures are based on available safety data for structurally related compounds, including (R)-Repaglinide Ethyl Ester and the parent compound Repaglinide, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a potent Active Pharmaceutical Ingredient (API), a comprehensive PPE strategy is essential to minimize exposure and prevent contamination.[1][2][3] The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[2] Gloves must be inspected before use.To prevent skin contact and absorption.[4][5]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][5]To protect eyes from dust, aerosols, and splashes.[4][5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated.[4][5] A powered air-purifying respirator (PAPR) with HEPA filters may be necessary for spill cleanup.[6]To prevent inhalation of the compound.[4][5]
Protective Clothing Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[3][5]To protect skin and personal clothing from contamination.[4][5]

Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[4][6]

  • Avoid the formation of dust and aerosols.[4][5]

  • Use non-sparking tools to prevent ignition sources.[4][5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[8][9]

  • Store separately from foodstuff containers.[4][7]

Emergency and Disposal Procedures

Spill Response:

  • Evacuate personnel from the immediate area.[4]

  • Ensure adequate ventilation.[4]

  • Wear appropriate PPE, including respiratory protection.[4][6]

  • Avoid generating dust.[6]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][7]

  • Clean the spill area thoroughly.[6]

  • Prevent the spilled material from entering drains or waterways.[4][7]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][7]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]

Disposal:

  • Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][7]

  • Do not allow the chemical to enter drains or sewer systems.[4][7]

  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[7]

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal start Start: Plan to Handle This compound sds_review Review Safety Data Sheet (or data for related compounds) start->sds_review risk_assessment Assess Task-Specific Risks: - Quantity of substance - Potential for dust/aerosol generation - Duration of handling base_ppe Baseline PPE: - Chemical-Impermeable Gloves - Safety Goggles with Side-Shields - Lab Coat risk_assessment->base_ppe sds_review->risk_assessment aerosol_risk Potential for Dust or Aerosol Generation? base_ppe->aerosol_risk respirator Add Respiratory Protection: - Fume Hood (preferred) - Full-Face Respirator aerosol_risk->respirator Yes spill_risk High-Risk Task or Spill Cleanup? aerosol_risk->spill_risk No respirator->spill_risk full_protection Enhanced PPE: - Impervious Coveralls - Full-Face Shield - PAPR (for spills) spill_risk->full_protection Yes proceed Proceed with Handling spill_risk->proceed No full_protection->proceed disposal Dispose of Waste & Contaminated PPE According to Protocol proceed->disposal end End disposal->end

PPE Selection Workflow for this compound

References

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Repaglinide ethyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.